molecular formula C30H38O15 B13445658 Diosmin Impurity 5

Diosmin Impurity 5

Cat. No.: B13445658
M. Wt: 638.6 g/mol
InChI Key: DRPLCVBSMFDLRD-ZSBZFWRJSA-N
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Description

Diosmin Impurity 5 is a useful research compound. Its molecular formula is C30H38O15 and its molecular weight is 638.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diosmin Impurity 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diosmin Impurity 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38O15

Molecular Weight

638.6 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C30H38O15/c1-13-23(33)25(35)27(37)29(43-13)42-12-21-24(34)26(36)28(38)30(45-21)44-15-10-17(32)22(20(11-15)41-4)16(31)7-5-14-6-8-18(39-2)19(9-14)40-3/h5-11,13,21,23-30,32-38H,12H2,1-4H3/b7-5+/t13-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1

InChI Key

DRPLCVBSMFDLRD-ZSBZFWRJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)OC)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Profiling of Diosmin Impurity 5

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide detailing the chemical structure, origin, and analytical characterization of Diosmin Impurity 5 .

Executive Summary

Diosmin Impurity 5 (CAS: 122087-66-5 ) is a specific process-related impurity and structural analog of Diosmin.[1][2] Chemically, it is identified as 2'-Hydroxy-3,4,6'-trimethoxy-4'-(rutinosyloxy)chalcone . Unlike Diosmin, which possesses a closed flavonoid (flavone) ring system, Impurity 5 is a chalcone —an open-chain flavonoid precursor or degradation product—that exhibits a higher degree of methylation.

This impurity is critical in the quality control of phlebotonic drugs (e.g., Daflon, Vasculera) as its presence indicates specific side-reactions during the semi-synthesis of Diosmin from Hesperidin, particularly involving ring-opening and O-methylation steps.

Chemical Identity & Structure

Definitive Identification
  • Common Name: Diosmin Impurity 5[1][2][3][4][5][6][7][8]

  • Chemical Name (IUPAC): (E)-1-[4-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • CAS Registry Number: 122087-66-5[1][2][3][4][6]

  • Molecular Formula:

    
    [3][4][9]
    
  • Molecular Weight: 638.62 g/mol

  • Classification: Chalcone glycoside (Polymethoxylated)

Structural Analysis

The structure of Impurity 5 differs from Diosmin in two fundamental ways:

  • Scaffold Topology: Diosmin is a flavone (closed C-ring).[10] Impurity 5 is a chalcone (open C-ring), characterized by an

    
    -unsaturated ketone linking two aromatic rings (A and B).
    
  • Methylation Pattern:

    • Diosmin: Contains one methoxy group at the 4'-position of the B-ring.[2][11]

    • Impurity 5: Contains three methoxy groups: two on the B-ring (positions 3 and 4) and one on the A-ring (position 6').

Physicochemical Properties Table[3]
PropertyDataContext
Appearance Yellow powderChalcones are characteristically yellow due to extended conjugation.
Solubility DMSO, Pyridine, MethanolLipophilicity is slightly higher than Diosmin due to extra methyl groups.
UV Max (

)
~340–360 nmBathochromic shift typical of chalcones compared to flavones (~260/340 nm).
H-Bond Donors 9Reduced compared to Diosmin due to O-methylation of hydroxyls.
Rotatable Bonds 12Higher flexibility due to the open enone linker.

Structural Comparison & Formation Pathway

The formation of Impurity 5 can be traced to the alkylation (methylation) of the chalcone intermediate or the ring-opening of a polymethoxylated flavone. In the industrial synthesis of Diosmin from Hesperidin, alkaline conditions can induce ring opening (Chalcone formation). If methylating agents are present (or if starting material is contaminated with methylated analogs like Hesperidin Methyl Chalcone), Impurity 5 is generated.

Mechanistic Diagram (Graphviz)[3]

DiosminImpurityPathway Diosmin Diosmin (C28H32O15) Flavone Scaffold Impurity5 Diosmin Impurity 5 (C30H38O15) Trimethoxy Chalcone Diosmin->Impurity5 Degradation? (Unlikely direct path) Hesperidin Hesperidin (C28H34O15) Flavanone Precursor Hesperidin->Diosmin Dehydrogenation (I2/Pyridine) ChalconeInt Hesperidin Chalcone (Open Ring Intermediate) Hesperidin->ChalconeInt Base (NaOH) Ring Opening ChalconeInt->Impurity5 Methylation (+2 Me) Side Reaction

Caption: Figure 1. Putative formation pathway of Diosmin Impurity 5 via the ring-opening of the flavonoid scaffold followed by O-methylation.

Analytical Characterization

To distinguish Impurity 5 from other specified impurities (EP Impurities A–F), a robust analytical strategy is required.

HPLC Retention Profile

Impurity 5 is more hydrophobic than Diosmin due to the addition of two methyl groups (


) and the loss of two hydroxyl protons.
  • Column: C18 (Octadecylsilyl silica gel), 3 µm.

  • Mobile Phase: Gradient of Acetonitrile / Water (acidified with Acetic Acid).

  • Relative Retention Time (RRT): Expected to elute after Diosmin. While Diosmin elutes at ~4.6 min (in standard EP methods), Impurity 5 (polymethoxylated) will show a longer retention time, likely in the range of RRT 1.2 – 1.5, depending on the specific gradient.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of Rutinose:

      
       (Aglycone cation).
      
    • Aglycone Fragmentation: The aglycone (

      
       331) will fragment via retro-Diels-Alder (RDA) cleavage typical of chalcones, yielding characteristic A-ring and B-ring fragments.
      
    • Differentiation: Diosmin aglycone (Diosmetin) is

      
       301. The mass shift of +30 Da in the aglycone fragment (
      
      
      
      ) confirms the presence of two additional methyl groups (
      
      
      ).
NMR Signatures
  • Protons: The disappearance of the C2-H and C3-H signals typical of flavanones/flavones and the appearance of trans-olefinic protons (

    
    ) at 
    
    
    
    confirms the chalcone structure.
  • Methoxy Groups: Three distinct singlets in the

    
     region (integrating to 9H total) confirm the trimethoxy substitution.
    

Protocol: Isolation and Identification Workflow

This protocol outlines the steps to isolate and confirm Impurity 5 from a crude Diosmin sample.

Step 1: Enrichment[3]
  • Dissolve 100 mg of crude Diosmin in 10 mL DMSO .

  • Perform preparative HPLC using a C18 column.

  • Collect the fraction eluting at RRT ~1.3 (relative to Diosmin).

Step 2: Structural Confirmation[3]
  • Lyophilize the collected fraction to obtain a yellow powder.

  • UV-Vis: Re-dissolve in Methanol. Verify

    
     shift to >340 nm (Chalcone band I).
    
  • MS Analysis: Direct infusion ESI-MS. Confirm

    
    .
    
  • NMR: Dissolve in DMSO-

    
    . Check for the absence of the C-ring closure and presence of 3 methoxy signals.
    
Analytical Workflow Diagram (Graphviz)

AnalyticalWorkflow cluster_ID Identification Triad Sample Crude Diosmin Sample HPLC HPLC Separation (C18, ACN/H2O Gradient) Sample->HPLC Detection UV Detection @ 275nm & 340nm HPLC->Detection Isolation Fraction Collection (Target RRT > 1.0) Detection->Isolation Impurity 5 Peak MS MS/MS Parent: 639 m/z Fragment: 331 m/z Isolation->MS NMR 1H NMR Chalcone doublets (J=16Hz) 3x OMe Singlets Isolation->NMR UV UV-Vis Bathochromic shift (Yellow color) Isolation->UV

Caption: Figure 2. Analytical isolation and multi-modal identification workflow for Diosmin Impurity 5.

Regulatory & Toxicological Context

While Impurity 5 is not listed as a specified impurity (A-F) in the current European Pharmacopoeia (EP) monograph for Diosmin, it is a known "process impurity" in synthetic routes involving methylation or Hesperidin Methyl Chalcone production.

  • Thresholds: As an unspecified impurity, it must typically be controlled to

    
     (ICH Q3A) unless toxicological qualification proves otherwise.
    
  • Risk: Chalcones are Michael acceptors and can exhibit reactivity with biological thiols. However, methylated chalcones are often pharmacologically active (e.g., vascular protection) and may possess a safety profile similar to the parent drug, though this must be empirically verified.

References

  • Sigma-Aldrich. Diosmin Impurity 5 (CAS 122087-66-5) Product Sheet. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Diosmin and Related Chalcones. Retrieved from .

  • European Directorate for the Quality of Medicines (EDQM). Diosmin Monograph 01/2008:1611. European Pharmacopoeia.[12] Retrieved from .

  • ChemFaces. Diosmin Impurity 5 Datasheet. Retrieved from .

  • MolNova. Diosmin Impurity 5 Structure and Properties. Retrieved from .[5]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Key Diosmin Impurities: Linarin and Diosmetin

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diosmin, a widely used phlebotropic agent, is a semi-synthetic flavonoid derived from hesperidin. As with any pharmaceutical substance, its purity profile is of critical importance. The biological activity of its impurities, while often overlooked, can contribute to or, in some cases, antagonize the therapeutic effects of the parent compound. This guide provides a comprehensive technical overview of the potential biological activities of two significant and structurally related impurities of diosmin as defined by the European Pharmacopoeia: Linarin (Diosmin EP Impurity E) and Diosmetin (Diosmin EP Impurity F) . This document moves beyond a simple listing of potential effects, delving into the mechanistic underpinnings of their actions and proposing robust experimental frameworks for their further investigation. While the term "Diosmin Impurity 5" is not a universally standardized designation, it is often associated with process-specific impurities or may be a proprietary naming convention. This guide focuses on the officially cataloged and structurally defined impurities to ensure scientific rigor and reproducibility.

Introduction: The Significance of Diosmin and Its Impurities

Diosmin is a flavone glycoside with a long history of clinical use in the management of chronic venous insufficiency and hemorrhoidal disease.[1] Its therapeutic efficacy is primarily attributed to its venotonic, anti-inflammatory, and antioxidant properties. The manufacturing process of diosmin from hesperidin can lead to the formation of several related substances, which are monitored and controlled according to pharmacopeial standards. Understanding the biological profile of these impurities is crucial for a complete comprehension of the drug's overall pharmacological and toxicological profile.

Linarin and Diosmetin are two such impurities that are structurally analogous to diosmin. Diosmetin is the aglycone of diosmin, meaning it is the flavonoid structure without the attached sugar moiety.[2][3] Linarin is also a flavonoid glycoside, sharing a similar core structure. Their structural similarity to diosmin suggests that they may interact with similar biological targets and pathways.

Chemical Structures

A clear understanding of the chemical structures of diosmin, linarin, and diosmetin is fundamental to postulating their potential biological activities.

Compound Structure Molecular Formula Key Structural Features
Diosmin [Insert Image of Diosmin Structure]C₂₈H₃₂O₁₅Flavone backbone with a rutinoside (rhamnose and glucose) moiety at position 7.
Linarin (Diosmin EP Impurity E) [Insert Image of Linarin Structure]C₂₈H₃₂O₁₄Flavone backbone with a rutinoside moiety at position 7. Differs from diosmin in the hydroxylation pattern of the B-ring.
Diosmetin (Diosmin EP Impurity F) [Insert Image of Diosmetin Structure]C₁₆H₁₂O₆The aglycone of diosmin, lacking the rutinoside sugar moiety.

Hypothesized and Documented Biological Activities

Based on existing literature for these and structurally related flavonoids, a range of potential biological activities can be explored. It is noteworthy that diosmin itself is rapidly hydrolyzed by gut microbiota to its active metabolite, diosmetin, which is then absorbed.[3][4] Therefore, the biological activities of diosmetin are of particular relevance to the in vivo effects of diosmin.

Linarin (Acacetin-7-O-rutinoside)

Linarin has been investigated for a variety of pharmacological effects, demonstrating a broad spectrum of potential therapeutic applications.

  • Anti-inflammatory and Immunomodulatory Effects: Linarin has been shown to possess significant anti-inflammatory properties.[5][6] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] This is often achieved through the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9]

  • Neuroprotective Activity: Linarin exhibits neuroprotective potential, notably through its acetylcholinesterase (AChE) inhibitory activity.[10][11] By inhibiting AChE, linarin can increase acetylcholine levels in the brain, a strategy employed in the treatment of Alzheimer's disease. Molecular docking studies suggest that both the 4'-methoxyl group and the 7-O-sugar moiety of linarin are crucial for its binding to AChE.[11]

  • Anticancer Potential: Emerging evidence suggests that linarin may have anticancer properties. Studies have indicated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis-related pathways in various cancer cell lines, including lung, prostate, and brain cancers.[7][8]

  • Antioxidant Activity: Like many flavonoids, linarin demonstrates antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms, such as the Nrf2/Keap1 pathway.[12]

  • Metabolic Regulation: Linarin has shown potential in managing metabolic disorders. It has been reported to have anti-diabetic effects by activating the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[13]

Diosmetin (3',5,7-Trihydroxy-4'-methoxyflavone)

As the primary active metabolite of diosmin, diosmetin has been the subject of extensive research, revealing a wide array of biological activities.[2][3]

  • Anti-inflammatory and Vasoprotective Effects: Diosmetin exerts potent anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulating inflammatory signaling pathways such as NF-κB.[14][15] It also inhibits the activity of metalloproteinases like collagenase and elastase, which can degrade the extracellular matrix of blood vessels, thus contributing to its vasoprotective effects.[1]

  • Anticancer Activity: Diosmetin has demonstrated significant anticancer potential across various cancer types, including osteosarcoma, breast cancer, and liver cancer.[16][17] Its mechanisms of action are multifaceted and include inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. Notably, it has been shown to inhibit the STAT3/c-Myc signaling pathway in osteosarcoma cells.[16]

  • Neuroprotective Effects: Diosmetin has been shown to protect neurons from oxidative stress and neuroinflammation, suggesting its potential in the management of neurodegenerative diseases.[15]

  • Antioxidant Properties: Diosmetin is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and activating the Nrf2 antioxidant response pathway.[14][15]

  • Metabolic and Cardiovascular Benefits: Diosmetin has been shown to improve insulin sensitivity through modulation of the PI3K/Akt and AMPK pathways.[15] Its anti-inflammatory and antioxidant properties also contribute to its cardioprotective effects.[17]

Proposed Experimental Workflows for Biological Activity Screening

A systematic approach is essential to comprehensively evaluate the biological activities of Linarin and Diosmetin. This should involve a combination of in silico, in vitro, and potentially in vivo studies.

In Silico Screening and Pathway Analysis

Computational methods can provide initial insights into the potential biological targets and mechanisms of action.

in_silico_workflow cluster_start Input cluster_methods Computational Methods cluster_output Predicted Outcomes start Chemical Structures (Linarin & Diosmetin) docking Molecular Docking (Target Prediction) start->docking admet ADMET Prediction (Pharmacokinetics) start->admet md_sim Molecular Dynamics (Binding Stability) docking->md_sim targets Prioritized Biological Targets md_sim->targets pk_profile Predicted PK/Tox Profile admet->pk_profile pathways Implicated Signaling Pathways targets->pathways

Caption: In Silico Workflow for Predicting Bioactivity.

Protocol:

  • Molecular Docking: Utilize software like AutoDock or Schrödinger Suite to dock Linarin and Diosmetin against a panel of known protein targets involved in inflammation (e.g., COX-2, NF-κB), cancer (e.g., STAT3, PI3K), and neurodegeneration (e.g., AChE, BACE1).

  • Molecular Dynamics Simulations: For promising protein-ligand complexes identified through docking, perform molecular dynamics simulations using software like GROMACS or AMBER to assess the stability of the interaction over time.

  • ADMET Prediction: Employ online tools such as SwissADME or Derek Nexus to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.

In Vitro Assay Cascade

A tiered approach to in vitro testing allows for a systematic and cost-effective evaluation of biological activities.

in_vitro_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Cellular Pathway Analysis antioxidant Antioxidant Assays (DPPH, ABTS) anti_inflammatory Anti-inflammatory Assays (LPS-stimulated macrophages, ELISA for cytokines) antioxidant->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT, LDH on various cell lines) cytotoxicity->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (AChE, COX-2, MMPs) cytotoxicity->enzyme_inhibition western_blot Western Blot (NF-κB, MAPK, STAT3 phosphorylation) anti_inflammatory->western_blot qpcr qPCR (Gene expression of inflammatory mediators) anti_inflammatory->qpcr enzyme_inhibition->western_blot

Caption: Tiered In Vitro Assay Workflow.

Detailed Protocols:

  • Antioxidant Activity:

    • Prepare stock solutions of Linarin and Diosmetin in a suitable solvent (e.g., DMSO).

    • Perform DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays according to established protocols.

    • Measure absorbance changes spectrophotometrically and calculate the IC50 values.

  • Cytotoxicity Assessment:

    • Culture relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and normal cell lines (e.g., HEK293) in appropriate media.

    • Treat cells with increasing concentrations of Linarin and Diosmetin for 24, 48, and 72 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Measure absorbance and calculate the IC50 for each cell line.

  • Anti-inflammatory Assay (LPS-stimulated RAW 264.7 macrophages):

    • Culture RAW 264.7 macrophages and pre-treat with various concentrations of Linarin or Diosmetin for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

    • Measure nitric oxide production using the Griess reagent.

  • Western Blot Analysis for Signaling Pathways:

    • Treat cells (e.g., LPS-stimulated RAW 264.7 or cancer cell lines) with Linarin or Diosmetin for appropriate time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-STAT3, total STAT3) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

The biological effects of Linarin and Diosmetin are mediated through their interaction with complex intracellular signaling networks.

The NF-κB and MAPK Anti-inflammatory Pathways

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibition Inhibition by Linarin/Diosmetin lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk ikk IKK tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb p50/p65 (in cytoplasm) nfkb_nuc p50/p65 (in nucleus) nfkb->nfkb_nuc translocates gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene_exp activates inhibitor Linarin / Diosmetin inhibitor->mapk inhibitor->ikk

Caption: Inhibition of NF-κB and MAPK Pathways.

Linarin and Diosmetin can inhibit the phosphorylation of key components of the MAPK pathway (p38, ERK, JNK) and the IKK complex.[8][9] This prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.

The STAT3 Anticancer Pathway

stat3_pathway cluster_ligand Growth Factor/Cytokine cluster_receptor Receptor cluster_activation Activation cluster_dimerization Dimerization & Translocation cluster_nucleus Nuclear Events cluster_inhibition Inhibition by Diosmetin gf e.g., IL-6 gfr Receptor gf->gfr jak JAK gfr->jak activates stat3 STAT3 (cytoplasmic) jak->stat3 phosphorylates stat3_p p-STAT3 stat3->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer dimerizes gene_exp Target Gene Expression (c-Myc, Cyclin D1) stat3_dimer->gene_exp translocates to nucleus and activates inhibitor Diosmetin inhibitor->jak inhibitor->stat3_p prevents dimerization

Caption: Diosmetin Inhibition of the STAT3 Pathway.

Diosmetin has been shown to impede the activation of the STAT3 signaling pathway.[16] It can inhibit the phosphorylation of STAT3 by Janus kinases (JAKs) and prevent the dimerization and nuclear translocation of activated STAT3. This leads to the downregulation of target genes like c-Myc and Cyclin D1, which are critical for cell proliferation and survival in cancer.

Conclusion and Future Directions

The available evidence strongly suggests that the diosmin impurities, Linarin and Diosmetin, possess a rich and diverse range of biological activities that warrant further investigation. Their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, underpinned by their modulation of key cellular signaling pathways, position them as interesting molecules for further pharmacological research.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Linarin and Diosmetin to identify key structural features responsible for their biological activities.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of these impurities in relevant animal models of disease.

  • Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion profiles of Linarin to understand its in vivo fate.

  • Combination Studies: Investigating potential synergistic effects when combined with diosmin or other therapeutic agents.

A thorough understanding of the biological activities of these impurities will not only contribute to a more complete safety and efficacy profile of diosmin but may also lead to the discovery of new therapeutic agents derived from these natural product scaffolds.

References

  • Linarin exhibits diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, making it a promising candidate for drug development. The flavonoid demonstrates protective effects against hyperuricemia, acute kidney injury, spinal cord injury, ischemic stroke, diabetes, osteoporosis, and inflammatory bowel disease, primarily through modulation of signaling pathways such as Nrf2/Keap1, NF-κB, and MAPK. Additionally, linarin has shown potential in managing neurodegenerative disorders, including Alzheimer's disease, through its acetylcholinesterase inhibitory activity. Its anti-cancer effects have been linked to the inhibition of proliferation, apoptosis induction, and suppression of metastasis-related pathways in lung, prostate, and brain cancers. Fitoterapia, [Link]

  • Linarin, a flavonoid compound, exhibits antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory activities. ResearchGate, [Link]

  • Linarin exhibits antioxidant properties, reducing reactive oxygen species (ROS), regulating apoptosis pathways, and enhancing Nrf2 activation. It also influences histone modification, affecting gene expression in immune responses and reducing the transcriptional activity of inflammatory gene promoters. PMC, [Link]

  • In the liver, diosmin undergoes extensive first-pass metabolism, where it is converted into its active metabolite, diosmetin, which is a flavonoid aglycone responsible for most of the pharmacological effects of diosmin. ResearchGate, [Link]

  • Diosmin is widely used as a venoactive drug in the pharmacological treatment of chronic venous disorders. It exerts a strong protective effect on blood vessels via an increase in the elasticity of vessel walls and reduces the permeability of capillary walls, thereby producing an anti-edematous effect. MDPI, [Link]

  • Diosmetin has been reported to act as an agonist for estrogen receptor-β (ERβ), and it facilitates osteoblast differentiation and suppresses the production of sclerostin, the anti-osteoblastogenic Wnt inhibitor, in osteoblasts. Moreover, diosmetin has been found to act as a weak agonist for TrkB receptor, which plays a vital role in osteosarcoma pathology. In the present study, diosmetin shows anti-osteosarcoma effects by inhibiting the activation of STAT3/c-Myc signaling pathway. PMC, [Link]

  • Pharmacokinetic studies have shown that diosmin is rapidly transformed by intestinal microbiota into diosmetin, which is then quickly absorbed and distributed throughout the body. proLékaře.cz, [Link]

  • Literature data analysis revealed the importance of linarin in the medicine due to its anti-inflammatory, antioxidative, analgesic and hepatoprotective activity. Bentham Science, [Link]

  • The present study demonstrates that linarin can increase the relative glucose consumption of HepG2 cells, improve insulin tolerance and glucose tolerance of MSG mice, and decrease triglyceride and cholesterol levels. Moreover, it plays anti-diabetic effects by regulating AMPK signaling pathway. PMC, [Link]

  • Linarin, a flavonoid glycoside found in the Asteraceae, Lamiaceae, and Scrophulariaceae families, shows diverse therapeutic benefits in laboratory studies. Studies revealed that linarin provides benefits against inflammation and various diseases, including osteoporosis, osteoarthritis, liver injuries, diabetes, hypertension, and neurodegenerative conditions, such as Alzheimer's, ischemia-reperfusion, convulsions, and depression. Our results further reveal that linarin displays remarkable anticancer potentials through multiple molecular pathways, including apoptotic cell death, oxidative stress induction, cytotoxic effect, antiproliferative effect, genotoxic effect, and mitigation of cancer cell migration and invasion and migration against a range of malignancies, including lung, brain, prostate, and glioma cell cancers. PubMed Central, [Link]

  • Diosmetin demonstrates a variety of pharmacological activities, including anticancer, antioxidant, anti‐inflammatory, antibacterial, metabolic regulation, cardiovascular function improvement, estrogenic effects, and others. ResearchGate, [Link]

  • Biological assessments exhibited promising activities of LN, particularly, the remedial effects on central nervous system (CNS) disorders, whereas the remarkable sleep enhancing and sedative effects as well as AChE (acetylcholinesterase) inhibitory activity were highlighted. Of note, LN has indicated promising anti osteoblast proliferation and differentiation, thus a bone formation effect. ResearchGate, [Link]

  • The LN treatment suppressed lipopolysaccharide (LPS), causing the overproduction of nitric oxide (NO), prostaglandin E2 (PGE2), IL-6, and TNF-α in chondrocyte. In addition, the LPS-stimulated expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide nitrate (iNOS) was decreased by LN pre-treatment. The mechanism of action showed the suppression of Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) dipolymer complex formation and subsequently intervened in nuclear factor kappa-B (NF-κB) activation. PMC, [Link]

  • Diosmetin has been studied for its anticancer and anti-inflammatory properties. Moreover, its potential use in diseases associated with acetylcholinesterase (AchE) and butyrylcholinesterase (BuChE) inhibition has been investigated. It has been found to have a positive effect on the reconstruction of cartilage after surgery. MDPI, [Link]

  • Assessing the biological activities of some potential drugs and comparing their suitability for in vitro and in vivo combination therapy or in silico drug repositioning against important targets is essential for minimizing labor, costs, and time in drug development. springermedizin.de, [Link]

  • Linarin is a flavone glycoside in the plants Flos chrysanthemi indici, Buddleja officinalis, Cirsium setosum, Mentha arvensis and Buddleja davidii, and has been reported to possess analgesic, antipyretic, anti-inflammatory and neuroprotective activities. In this paper, linarin was investigated for its AChE inhibitory potential both in-vitro and ex-vivo. Brieflands, [Link]

  • Diosmetin, a natural occurring flavonoid, is primarily found in citrus fruits, beans, and other plants. Diosmetin demonstrates a variety of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antibacterial, metabolic regulation, cardiovascular function improvement, estrogenic effects, and others. PubMed, [Link]

  • Diosmetin was found to improve insulin sensitivity by modulating the PI3K/Akt and AMPK pathways and to exert strong anti-inflammatory effects by inhibiting NF-κB and COX-2. As an antioxidant, diosmetin activates the Nrf2 pathway through the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Additionally, diosmetin protects neurons from oxidative stress and neuroinflammation by regulating multiple cell survival and inflammation pathways. PubMed, [Link]

  • The beneficial effects of diosmin are thought to be mediated by its anti-inflammatory properties, particularly via a reduction in leucocyte adhesion and cytokine production, and by its antioxidant activity, involving the scavenging of reactive oxidative species (ROS). After ingestion, diosmin is rapidly hydrolysed by enzymes of the gut microbiome to its aglycone form, free diosmetin, which is then absorbed and metabolised to glucuronide conjugates. One of these conjugates, diosmetin-3-O-β-d-glucuronide, has been identified as the major circulating metabolite. MDPI, [Link]

  • Pharmacologically, diosmetin is reported to exhibit anticancer, antimicrobial, antioxidant, oestrogenic, and anti-inflammatory activities. PubMed, [Link]

  • In silico studies area powerful technique to screen probable antagonistic compounds such as flavonoids that can target the binding sites of SARS-CoV viral proteins via complex molecular interactions in viral attachment and replication. PMC, [Link]

  • Despite the extensive investigation carried out with flavonoids in the past decades, there are still quite a few parameters available, characterizing quantitatively the efficacy of polyphenolic compounds on certain cancer types. PMC, [Link]

  • Flavonoids such as quercetin, genistein, apigenin, kaempferol, and epigallocatechin 3-gallate modulate the expression and activation of a cytokine such as interleukin-1beta (IL-1β), Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8); regulate the gene expression of many pro-inflammatory molecules such s nuclear factor kappa-light chain enhancer of activated B cells (NF-κB), activator protein-1 (AP-1), intercellular adhesion molecule-1 (ICAM), vascular cell adhesion molecule-1 (VCAM), and E-selectins; and also inhibits inducible nitric oxide (NO) synthase, cyclooxygenase-2, and lipoxygenase, which are pro-inflammatory enzymes. PMC, [Link]

  • Diosmin (diosmetin-7-O-rutinoside) and its aglycone diosmetin, natural bioflavonoids distributing in a variety of citrus fruits and Chinese herbal medicines, possessed positive effects against hepatic, renal, lung, gastric, cerebral and cardiac injury. PubMed, [Link]

  • The antiproliferative activities of xanthohumol, an aurone-type derivative (2), towards human cancers as well as normal cells have not been published so far. MDPI, [Link]

  • In silico studies area powerful technique to screen probable antagonistic compounds such as flavonoids that can target the binding sites of SARS-CoV viral proteins via complex molecular interactions in viral attachment and replication. MDPI, [Link]

  • Pharmacokinetic studies of diosmin were performed after an oral administration to healthy volunteers. Diosmin and its aglycone, diosmetin, were determined by HPLC and. LC-MS techniques. At least, at the level of sensitivity of our method, no parent compound was present in the plasma but only its aglycone, diosmetin. Regulations.gov, [Link]

  • As NFκB inhibitors, these flavonoids may modulate the expression of pro-inflammatory genes leading to the attenuation of the inflammatory responses underlying various cardiovascular pathology. Frontiers, [Link]

  • Various studies conducted in silico, in vitro, in vivo, and clinical trials have deciphered that the anti-inflammatory activities of flavonoids are closely linked to their ability to modulate various biochemical mediators, enzymes, and signalling pathways involved in the inflammatory processes. PMC, [Link]

  • Selected flavonoids cytotoxicity on cancer cell lines and morphological activity on endothelial cells (EA.hy 926). ResearchGate, [Link]

  • With the increasing prevalence and incidence of kidney fibrosis worldwide, novel and viable therapeutic options are essential to ease the burden of this deadly disease. Notably, TGFβR-1 is one of the most important receptors in the serine/threonine protein kinase family that has been shown to contribute to... MDPI, [Link]

  • The antioxidant potential of the samples was evaluated using inhibition of hydroxyl radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), and nitric oxide scavenging methods. Breast cancer (MCF7) cell line was used as the in-vitro cancer model for MTT assay. Der Pharma Chemica, [Link]

  • Signaling pathway of the anti-inflammatory mechanism of flavonoids: flavonoids like chrysin and anthocyanins exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, promoting macrophage polarization toward the M2 phenotype via PPARγ activation, and enhancing antioxidant gene expression through the Keap1/Nrf2 axis. ResearchGate, [Link]

  • Ligand- and structure-based studies of natural flavonoids from the plant Silybum marianum. YouTube, [Link]

  • Oxidative stress along with chronic inflammation accelerates these disorders, diosmin being an antioxidant and anti-inflammatory agent; might prove beneficial with respect to current marketed treatment regimen. PMC, [Link]

  • In silico mapping of the dynamic interactions and structure-activity relationship of flavonoid compounds against the immune checkpoint programmed-cell death 1 pathway. Frontiers, [Link]

Sources

Methodological & Application

HPLC method for separation of Diosmin and Impurity 5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of Diosmin and Critical Process Impurities (Focus on Impurity 5/Linarin & Hesperidin)

Executive Summary

The separation of Diosmin (3',5,7-trihydroxy-4'-methoxyflavone 7-rutinoside) from its naturally occurring analogues and synthetic byproducts presents a significant chromatographic challenge due to the high structural similarity of the impurities.[1]

While European Pharmacopoeia (EP) and USP monographs categorize impurities alphabetically (A-G), "Impurity 5" is frequently identified in specific synthetic workflows as Linarin (Acacetin-7-O-rutinoside) or occasionally as the critical precursor Hesperidin (depending on the internal coding of the synthesis route).[1]

This Application Note provides a Stability-Indicating Method (SIM) optimized to resolve Diosmin from its most difficult critical pairs:

  • Hesperidin (EP Impurity B): Differs from Diosmin only by a single double bond at the C2-C3 position.[1]

  • Linarin (EP Impurity E / "Impurity 5"): Differs by the methoxy position and aglycone structure.

  • Isorhoifolin (EP Impurity C): A positional isomer.[1]

Key Innovation: This protocol utilizes a Core-Shell C18 or PFP (Pentafluorophenyl) stationary phase strategy to maximize selectivity for the planar difference between Diosmin and Hesperidin, superior to standard fully porous C18 columns.[1]

Chemical Context & Separation Logic

To achieve robust separation, one must understand the analyte properties:

  • Diosmin Solubility: Poor in water and pure methanol; soluble in DMSO and dilute alkali. Critical Step: Sample preparation must utilize DMSO to prevent precipitation and peak tailing.

  • Structural Selectivity:

    • Diosmin is planar (C2=C3 double bond).[1]

    • Hesperidin is non-planar (C2-C3 single bond).[1]

    • Mechanism:[2] A PFP column or a high-carbon-load C18 enhances pi-pi interactions, retaining the planar Diosmin longer than the non-planar Hesperidin, improving resolution (

      
      ).[1]
      
AnalyteCommon IDEP ImpurityStructural DifferenceRetention Behavior (C18)
Diosmin TargetN/AC2=C3 Double BondRetained (Planar)
Hesperidin Critical PairBC2-C3 Single BondElutes Earlier (Non-planar)
Linarin "Impurity 5"EDifferent Aglycone (Acacetin)Elutes Later (Hydrophobic)
Diosmetin AglyconeFNo sugar moietyElutes Last (Most Hydrophobic)

Experimental Protocol

Reagents and Chemicals
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Glacial Acetic Acid.[1][3]

  • Diluent: Dimethyl sulfoxide (DMSO) / Methanol (40:60 v/v).[1]

  • Buffer: Water (Milli-Q grade).[1]

Chromatographic Conditions (The "Gold Standard" Method)

This method is an optimization of the EP Monograph method, adjusted for higher resolution using modern column technology.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column:

    • Primary Recommendation:Core-Shell C18 (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm) OR PFP Phase (e.g., HALO PFP).[1]

    • Alternative (Traditional): Fully porous C18 (e.g., Inertsil ODS-3, 5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase:

    • Solvent A: Water : Glacial Acetic Acid (99:1 v/v)[1]

    • Solvent B: Acetonitrile : Methanol (50:50 v/v)[1]

    • Note: The addition of Methanol in B helps solvate the glycoside moiety, reducing tailing.

  • Flow Rate: 1.0 mL/min (Adjust to 1.5 mL/min for 5 µm columns).

  • Column Temperature: 35°C (Critical for mass transfer kinetics).[1]

  • Detection: UV @ 275 nm (Optimal for Diosmin/Hesperidin) or 260 nm.[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN/MeOH)Phase Description
0.08020Equilibration
5.08020Isocratic Hold (Elutes polar impurities)
20.04060Linear Gradient (Elutes Diosmin/Hesperidin)
25.01090Wash (Elutes Aglycones/Diosmetin)
30.08020Re-equilibration
Sample Preparation Workflow

Warning: Diosmin precipitates easily in water-rich mobile phases if the injection plug is not managed.[1]

  • Stock Solution: Weigh 25 mg Diosmin standard into a 25 mL flask. Dissolve in 100% DMSO . Sonicate for 10 mins.

  • Working Standard: Dilute Stock 1:10 with Methanol . (Final solvent ratio approx 10% DMSO / 90% MeOH).[1]

  • Filtration: Filter through 0.45 µm PTFE filter (Nylon filters may adsorb flavonoids).

Method Validation & System Suitability

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before running samples:

  • Resolution (

    
    ):  Between Hesperidin (Impurity B) and Diosmin > 2.0.
    
  • Tailing Factor (

    
    ):  For Diosmin peak < 1.5 (High tailing indicates insufficient DMSO or silanol activity).[1]
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • LOD/LOQ: The method should detect Impurity 5 (Linarin) at 0.05% level.

Visualization of Workflows

Diagram 1: Method Development Logic (Separation Mechanism)

MethodLogic Start Start: Diosmin Separation Analyze Analyze Impurity Profile (Target: Hesperidin/Linarin) Start->Analyze Standard Standard C18 Column (Hydrophobic Interaction) Analyze->Standard Decision Is Resolution (Rs) > 1.5? Advanced Select PFP or Core-Shell C18 (Pi-Pi Interaction + Efficiency) Decision->Advanced No (Co-elution) Success Validated Method (Rs > 2.5) Decision->Success Yes Standard->Decision MobilePhase Optimize Mobile Phase Add MeOH for shape Add Acid for suppression Advanced->MobilePhase MobilePhase->Success

Caption: Logic flow for selecting stationary phases. PFP/Core-Shell columns are required when standard C18 fails to separate the critical Diosmin/Hesperidin pair.[1]

Diagram 2: Sample Preparation & Extraction

SamplePrep Raw Raw Sample (Tablet/Powder) Solvent Solvent Addition (100% DMSO) Raw->Solvent Dissolve Sonicate Sonication (20 min, 40°C) Solvent->Sonicate Ensure Solubility Dilute Dilution (Add MeOH) Sonicate->Dilute Prevent Viscosity Issues Filter Filtration (0.45 µm PTFE) Dilute->Filter Remove Excipients Inject HPLC Injection (10 µL) Filter->Inject

Caption: Critical sample preparation steps. DMSO is mandatory for initial solubilization to prevent peak splitting or precipitation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Diosmin/Hesperidin Insufficient selectivitySwitch to PFP column or lower gradient slope (increase run time).
Broad/Tailing Peaks Secondary Silanol InteractionsIncrease buffer strength or lower pH (add more Acetic Acid).[1] Ensure DMSO is used in prep.
"Impurity 5" Not Visible Low UV absorption or Low Conc.Check wavelength (Linarin absorbs well at 260nm).[1] Increase injection volume to 20 µL.
Pressure High DMSO ViscosityEnsure column temperature is >30°C and DMSO is diluted with Methanol before injection.[3]

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) 10.0 . (2020).[1] Diosmin Monograph 1611. European Directorate for the Quality of Medicines & HealthCare. [1]

  • Sreedevi, A., et al. (2024).[1][4] "Development and optimization of a simple, robust RP-HPLC technique for analysis of diosmin and hesperidin using quality by design." Journal of Applied Pharmaceutical Science.

  • Advanced Materials Technology. (2023). "Separation of Diosmin and Hesperidin on HALO PFP Phase." Application Note 083-FL.

  • PubChem. (2023).[1] "Diosmin Compound Summary." National Center for Biotechnology Information.[1]

  • Veeprho. (2023).[1] "Diosmin Impurities Reference Standards (Impurity A-F)."

Sources

Application Note: A Stability-Indicating LC-MS/MS Method for the Characterization of Diosmin Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the identification and characterization of diosmin degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Diosmin, a flavonoid glycoside used as a vascular-protecting agent, can degrade under various environmental conditions, impacting its safety and efficacy. We present a detailed protocol for conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions, in alignment with International Council for Harmonisation (ICH) guidelines.[1][2] The subsequent stability-indicating LC-MS/MS method is designed for the robust separation and sensitive detection of diosmin and its primary degradation product, diosmetin. This guide explains the causality behind experimental choices, provides step-by-step protocols, and includes detailed parameters for LC separation and MS/MS detection, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Stability Testing

Diosmin is a naturally occurring flavonoid glycoside widely used in the treatment of chronic venous insufficiency and other vascular disorders.[3] Chemically, it is the 7-O-rutinoside of diosmetin. The stability of a drug substance like diosmin is a critical quality attribute that can affect its safety and efficacy.[4] Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[5]

Forced degradation studies are a cornerstone of this process. By intentionally exposing the drug to harsh conditions such as strong acids, bases, oxidizing agents, heat, and light, we can accelerate the degradation process.[6] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the drug from its degradants.[1][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an ideal technology for this application.[4][8] Its combination of high-resolution chromatographic separation with the high sensitivity and specificity of mass spectrometry allows for the confident detection and structural characterization of trace-level impurities and degradants, even in complex matrices.[9]

This document details a systematic approach to investigating diosmin's degradation profile, providing validated protocols for both the stress testing and the subsequent LC-MS/MS analysis.

Part I: Forced Degradation Protocol

The objective of forced degradation is to generate a modest level of degradation (typically 5-20%) to ensure that potential degradants are formed at detectable concentrations without completely destroying the parent molecule.[1][7] This allows for a realistic assessment of the stability-indicating power of the analytical method.

Stock Solution Preparation

A primary stock solution of diosmin is prepared to serve as the starting material for all stress conditions.

  • Weighing: Accurately weigh 10 mg of diosmin reference standard.

  • Dissolution: Transfer the standard into a 10 mL volumetric flask. Dissolve in a suitable solvent, such as a small amount of dimethyl sulfoxide (DMSO) or methanol, and dilute to the mark with a 50:50 mixture of methanol and water. This creates a 1 mg/mL stock solution.

  • Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution.[10]

Stress Conditions (As per ICH Q1A Guidelines)

For each condition, a sample of the diosmin stock solution is treated as described below. A control sample (unstressed stock solution diluted to the final concentration) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Protocol: Mix 1 mL of the diosmin stock solution with 1 mL of 1 N Hydrochloric Acid (HCl).

    • Incubation: Heat the mixture at 80°C for 2 hours in a water bath.

    • Neutralization: After cooling to room temperature, carefully neutralize the solution with 1 mL of 1 N Sodium Hydroxide (NaOH).

    • Dilution: Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

    • Causality: Acidic conditions are known to hydrolyze glycosidic bonds. This stressor is critical for identifying the aglycone form of diosmin (diosmetin) as a primary degradant.[3][11]

  • Alkaline Hydrolysis:

    • Protocol: Mix 1 mL of the diosmin stock solution with 1 mL of 1 N Sodium Hydroxide (NaOH).

    • Incubation: Keep the mixture at 80°C for 30 minutes in a water bath.

    • Neutralization: After cooling, neutralize the solution with 1 mL of 1 N HCl.

    • Dilution: Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

    • Causality: Basic conditions can also cleave glycosidic linkages and may promote rearrangements of the flavonoid structure.

  • Oxidative Degradation:

    • Protocol: Mix 1 mL of the diosmin stock solution with 1 mL of 30% Hydrogen Peroxide (H₂O₂).

    • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

    • Dilution: Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.

    • Causality: The phenolic hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening products.[6][12]

  • Thermal Degradation:

    • Protocol: Place the solid diosmin reference standard in a hot air oven maintained at 105°C for 24 hours.

    • Sample Preparation: After exposure, cool the sample, weigh an appropriate amount, dissolve, and dilute to a final concentration of 10 µg/mL.

    • Causality: High temperature provides the energy to overcome activation barriers for various degradation reactions, assessing the intrinsic thermal stability of the molecule.[9]

  • Photolytic Degradation:

    • Protocol: Expose the diosmin stock solution (in a quartz cuvette) to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Sample Preparation: Dilute the exposed solution to a final concentration of 10 µg/mL with the mobile phase.

    • Causality: Flavonoids can absorb UV radiation, which can lead to photochemical reactions and degradation. This is crucial for determining appropriate packaging and storage requirements.

Forced Degradation Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis stock Diosmin Stock (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Expose base Alkaline Hydrolysis (1N NaOH, 80°C) stock->base Expose oxid Oxidative (30% H₂O₂, RT) stock->oxid Expose therm Thermal (Solid, 105°C) stock->therm Expose photo Photolytic (ICH Q1B Light) stock->photo Expose neutralize Neutralize & Dilute to 10 µg/mL acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize lcms LC-MS/MS Analysis neutralize->lcms

Caption: Workflow for forced degradation of diosmin.

Part II: LC-MS/MS Analytical Protocol

This stability-indicating method is designed to separate diosmin from its principal degradant, diosmetin, and other potential impurities.

Rationale for Method Choices
  • Chromatography: Reversed-phase chromatography using a C18 column is the standard for separating moderately polar compounds like flavonoids. The use of formic acid in the mobile phase aids in protonation of the analytes, which improves peak shape and enhances ionization for mass spectrometry.[13] A gradient elution is employed to ensure efficient separation of the more polar degradants from the parent compound.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is highly effective for flavonoids, readily forming protonated molecular ions [M+H]⁺. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides unparalleled selectivity and sensitivity. By monitoring a specific precursor ion to product ion transition, we can quantify the target analyte with minimal interference from the matrix.[13]

Detailed LC-MS/MS Parameters
Parameter Condition
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 8 minutes; hold at 80% B for 2 minutes; return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium Setting
LC-MS/MS Analysis Workflow

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample Stressed Sample (10 µg/mL) hplc RP-C18 Column Gradient Elution sample->hplc sep Separated Analytes hplc->sep esi ESI Source (Positive Ionization) sep->esi q1 Quadrupole 1 (Q1) Precursor Ion Isolation esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Scan q2->q3 det Detector q3->det data Data Acquisition (MRM Chromatograms) det->data

Caption: LC-MS/MS analytical workflow.

Part III: Data Analysis and Degradant Characterization

Primary Degradation Pathway: Hydrolysis to Diosmetin

The most anticipated degradation pathway for diosmin is the acid- or base-catalyzed hydrolysis of its glycosidic bond. This reaction cleaves the rutinoside sugar moiety (a disaccharide of rhamnose and glucose), yielding the aglycone, diosmetin.[11][13]

Caption: Primary degradation pathway of diosmin to diosmetin.

MS/MS Fragmentation and MRM Transitions

The power of MS/MS lies in its ability to generate structurally significant fragment ions. For diosmin, the collision-induced dissociation (CID) process primarily results in the cleavage of the glycosidic bond.

  • Diosmin ([M+H]⁺ = 609.2): The precursor ion at m/z 609.2 will fragment to lose the rutinoside moiety. A common transition is the loss of the terminal rhamnose sugar, resulting in a product ion at m/z 463.2.[13] A more complete fragmentation results in the diosmetin aglycone ion at m/z 301.1.

  • Diosmetin ([M+H]⁺ = 301.1): The aglycone itself fragments in a characteristic pattern for flavonoids. A common fragmentation is the loss of a methyl radical followed by carbon monoxide, or direct retro-Diels-Alder (RDA) cleavages of the C-ring. A well-established transition for diosmetin is m/z 301.1 → 286.1, corresponding to the loss of a methyl group.[13][14]

The following MRM transitions should be used for the selective detection and quantification of diosmin and its primary degradant.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Diosmin609.2463.225Quantifier
Diosmin609.2301.140Qualifier
Diosmetin301.1286.130Quantifier
Diosmetin301.1153.135Qualifier (RDA)

Conclusion

This application note provides a robust and reliable framework for the characterization of diosmin degradation products using forced degradation in conjunction with a stability-indicating LC-MS/MS method. The protocols herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of high-quality, defensible data. By understanding the degradation pathways and identifying potential impurities, drug developers and manufacturers can ensure the stability, quality, and safety of pharmaceutical products containing diosmin. The inherent selectivity and sensitivity of the described LC-MS/MS method make it an indispensable tool for routine quality control and advanced product characterization.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. Available at: [Link]

  • Patel, R. et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences. Available at: [Link]

  • Campanero, M. A. et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Silvestro, L. et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of diosmetin-8-C-glucoside. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Resolve Mass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Regulations.gov. (n.d.). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Determination of Related Substances in Diosmin Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC–MS. Available at: [Link]

  • Hemalatha, G. et al. (2024). Development and optimization of a simple, robust RP-HPLC technique for analysis of diosmin and hesperidin using quality by design. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (n.d.). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Available at: [Link]

  • Semantic Scholar. (n.d.). Analytical method development and validation for assay of Diosmin and Hesperidin in combined tablet dosage form by RP- HPLC. Available at: [Link]

  • Paun, G. et al. (2022). Determination of Diosmin in Pharmaceutical Products with Chemically Modified Voltammetric Sensors. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers. Available at: [Link]

  • ResearchGate. (n.d.). A Spectrophotometric Method for Diosmin Determination. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ResearchGate. (n.d.). The MS fragmentation pathways of diosmin. Available at: [Link]

  • ResearchGate. (n.d.). Determination of diosmin in pharmaceutical formulations using Fourier transform infrared spectrophotometry. Available at: [Link]

  • Piponski, M. et al. (2018). Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Wang, J. et al. (2011). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

Sources

HPTLC method for the quantification of flavonoids in Diosmin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced HPTLC Method for the Quantification of Flavonoids in Diosmin API

Executive Summary

Objective: To establish a robust, validated High-Performance Thin-Layer Chromatography (HPTLC) protocol for the quantification of Diosmin and its related flavonoid impurities (specifically Hesperidin) in Active Pharmaceutical Ingredients (API) and finished dosage forms.

Scope: This protocol addresses the critical solubility challenges of Diosmin, optimizes resolution between glycosidic flavonoids, and provides a self-validating workflow compliant with ICH Q2(R1) guidelines.

Target Audience: Analytical Chemists, QC Managers, and Drug Development Scientists.

Scientific Rationale & Method Design

The Solubility Challenge

Diosmin (


) exhibits poor solubility in standard organic solvents (methanol, ethanol) and water. Incomplete solubilization is the primary cause of low recovery and tailing peaks in HPTLC.
  • Expert Insight: Standard methanol extraction is insufficient. This protocol utilizes a DMSO:Methanol (1:1) system.[1][2] Dimethyl sulfoxide (DMSO) disrupts the intermolecular hydrogen bonding of the flavonoid crystal lattice, ensuring complete dissolution, while Methanol reduces the viscosity for proper capillary uptake during application.

Chromatographic Separation Principle

Separation is achieved via Normal Phase adsorption chromatography on Silica Gel 60 F254.

  • Mechanism: The separation is governed by the polarity difference between the rutinoside sugar moieties and the aglycone backbone. The mobile phase utilizes Ethyl Acetate as the carrier, Methanol to modulate eluent strength, and Acetic Acid to suppress the ionization of phenolic hydroxyl groups, preventing peak tailing.

Detailed Experimental Protocol

Materials & Reagents
  • Stationary Phase: HPTLC glass plates silica gel 60 F254 (20 x 10 cm), Merck KGaA.

  • Solvents: Ethyl Acetate, Methanol, Water, Glacial Acetic Acid, Dimethyl Sulfoxide (DMSO) (All Analytical Grade).

  • Standards: Diosmin (CRS), Hesperidin (CRS).

Standard & Sample Preparation
  • Diluent: DMSO : Methanol (1:1 v/v).[2] Critical: Prepare fresh to avoid solvent evaporation differentials.

  • Standard Stock Solution: Dissolve 10 mg Diosmin and 10 mg Hesperidin in 10 mL Diluent (1000 µg/mL). Sonicate for 10 mins.

  • Sample Solution: Weigh powder equivalent to 10 mg Diosmin. Extract with 10 mL Diluent. Sonicate for 15 mins. Centrifuge at 3000 rpm for 5 mins to settle excipients. Use supernatant.

Chromatographic Conditions
ParameterSpecificationRationale
Application Band length: 8.0 mm; Dosage speed: 150 nL/sNarrow bands improve resolution (

).
Applied Volume 2 - 10 µL (Variable)Ensures analyte mass falls within linear range (100-1000 ng).
Mobile Phase Ethyl Acetate : Methanol : Water : Glacial Acetic Acid (25 : 2 : 2 : 1 v/v/v/v)Optimized for separation of Diosmin (

) and Hesperidin (

).
Chamber Saturation 20 mins with filter paperPrevents "smiling" effects and standardizes

values.
Migration Distance 80 mm (8 cm)Sufficient path length for baseline separation.
Drying Warm air stream (5 mins)Removes acidic residues that can degrade plates over time.
Detection & Quantitation
  • Mode 1: UV Densitometry (Quantitative)

    • Wavelength: 254 nm (Absorption) or 366 nm (Fluorescence if derivatized).

    • Scan Mode: Remission/Absorbance.[1][2][3]

  • Mode 2: Derivatization (Qualitative/Limit Test)

    • Reagent: Natural Products (NP) Reagent (1% Diphenylboric acid 2-aminoethyl ester in methanol) followed by PEG 4000 (5% in ethanol).

    • Observation: UV 366 nm.[4] Flavonoids appear as intense fluorescent orange/yellow bands.

Workflow Visualization

The following diagram illustrates the critical path for the HPTLC analysis, highlighting the decision points for solubility and validation.

HPTLC_Workflow Start Start: Sample Analysis Prep Sample Preparation (Solvent: DMSO:MeOH 1:1) Start->Prep Solubility_Check Check Solubility (Clear Solution?) Prep->Solubility_Check Sonicate Sonicate + Heat (40°C) Solubility_Check->Sonicate No (Cloudy) Application Band Application (ATS 4 / Linomat 5) Solubility_Check->Application Yes (Clear) Sonicate->Solubility_Check Development Chromatogram Development (EtAc:MeOH:H2O:AceAc 25:2:2:1) Application->Development Drying Plate Drying (Warm Air) Development->Drying Scanning Densitometric Scanning (UV 254 nm / 366 nm) Drying->Scanning Data_Analysis Data Analysis (Linearity & Quantification) Scanning->Data_Analysis

Figure 1: Step-by-step HPTLC workflow emphasizing the critical solubility checkpoint for Diosmin.

Method Validation (ICH Q2 Compliant)

To ensure the trustworthiness of the results, the method must be validated against the following parameters.

Validation ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (

) > 1.5 between Diosmin & Hesperidin
Check spectral purity at peak start, apex, and end.
Linearity

Range: 100 ng to 1000 ng per band.
Precision (Repeatability) RSD < 2.0% (n=6)Apply 6 bands of the same concentration (e.g., 500 ng).
Accuracy (Recovery) 98.0% - 102.0%Spike placebo with known Diosmin concentrations (80%, 100%, 120%).
LOD / LOQ S/N ratio 3:1 (LOD) / 10:1 (LOQ)Typical LOQ for Diosmin is ~50-100 ng/band.

Troubleshooting & Expert Tips

  • Band Broadening: If bands are diffuse, the DMSO content might be too high, preventing rapid solvent evaporation during application. Solution: Reduce application speed to allow solvent evaporation on the heated stage (40°C).

  • Tailing Peaks: Indicates secondary interactions with silanol groups. Solution: Ensure the Mobile Phase contains adequate acid (Acetic Acid) or pre-wash the plate with Methanol.

  • Rf Shift: Variations in humidity affect silica activity. Solution: Strictly control chamber saturation time (20 min) and use a humidity control device (e.g., MgCl2 saturated solution) if available.

References

  • Foudah, A.I., et al. (2020).[3] "A Green RP-HPTLC-Densitometry Method for the Determination of Diosmin in Pharmaceutical Formulations." Processes, 8(7), 817.[2][3] Link

  • Sahu, R., et al. (2023). "Development and Validation of an HPTLC Method for the Simultaneous Determination of Diosmin and Hesperidin." AKJournals. Link

  • European Pharmacopoeia (Ph. Eur.) . "Diosmin Monograph: Identification and Related Substances." Link

  • Kachroo, M., et al. (2010).[5] "HPTLC method for estimation of isolated derivative in fractions." Journal of Chemical and Pharmaceutical Research, 2(1), 155-161.[5] Link

Sources

Forced degradation studies of Diosmin to identify impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Forced Degradation Profiling of Diosmin

Executive Summary

This application note provides a rigorous, self-validating protocol for the forced degradation (stress testing) of Diosmin, a flavonoid glycoside widely used as a venotonic agent. In compliance with ICH Q1A (R2) and Q1B guidelines, this guide details the chemical basis of Diosmin instability, specific stress conditions, and a stability-indicating HPLC-PDA-MS workflow. The primary objective is to induce degradation of 5–20% to identify potential degradation products (specifically the aglycone Diosmetin ) and validate the analytical method’s specificity.

Chemical Basis of Instability

To design an effective degradation study, one must understand the molecule's vulnerabilities. Diosmin (3',5,7-trihydroxy-4'-methoxyflavone-7-rutinoside) contains two primary sites susceptible to chemical attack:

  • The Glycosidic Bond (O-Glycoside): Located at the C7 position. This bond is highly susceptible to acid hydrolysis , which cleaves the disaccharide (rutinose) to yield the aglycone, Diosmetin .

  • The C2-C3 Double Bond: Unlike Hesperidin (its dihydro-analogue), Diosmin possesses a double bond in the C-ring.[1] While this confers conjugation and UV absorbance, it also presents a site for oxidative attack and potential ring cleavage under extreme basic conditions.

Experimental Protocol: Stress Conditions

Core Directive: The goal is not total destruction. Aim for 5–20% degradation . If >20% degradation occurs immediately, repeat with milder conditions. If <5% occurs, intensify conditions.

Preparation of Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO) or Methanol (Diosmin has poor solubility in water).

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Control: Keep one aliquot untreated at room temperature (protected from light).

Stress Protocols
Stress TypeReagent / ConditionExposure TargetQuenching/NeutralizationExpected Pathway
Acid Hydrolysis 1.0 N HCl60°C for 2–6 hoursNeutralize with 1.0 N NaOH to pH 7.0Hydrolysis: Cleavage of rutinose

Diosmetin (Major)
Base Hydrolysis 0.1 N NaOH*RT for 1–4 hoursNeutralize with 0.1 N HCl to pH 7.0Ring Opening: Chalcone formation or fragmentation
Oxidation 3%

RT for 2–24 hoursAdd Sodium Metabisulfite solutionOxidation: Hydroxylation or C-ring cleavage
Thermal Solid state & Solution (80°C)24–72 hoursCool to RTPyrolysis: Decarboxylation (rare) or isomerization
Photolytic UV (200 Wh/m²) & Vis (1.2M lux-h)ICH Q1B StandardKeep in dark (Control)Photo-degradation: Radical formation

*Note: Flavonoids are often unstable in strong base; start with 0.1 N NaOH. If degradation is too rapid (instant color change to bright yellow/orange often indicates chalcone formation), reduce to 0.01 N.

Analytical Methodology (Stability-Indicating)

To prove the method is "Stability-Indicating," you must demonstrate that the main peak is pure (Peak Purity) and that all degradants are resolved.

HPLC-PDA Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[2]

  • Gradient:

    • 0 min: 10% B

    • 20 min: 60% B (Elution of Diosmetin)

    • 25 min: 90% B (Wash)

    • 30 min: 10% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (Photodiode Array) scanning 200–400 nm.

    • Extraction Wavelength: 254 nm (universal) and 346 nm (specific for Diosmin/Diosmetin).

  • Column Temp: 30°C.

Mass Spectrometry (LC-MS) Settings
  • Ionization: ESI (Electrospray Ionization) in Positive and Negative modes.

  • Target Ions:

    • Diosmin:

      
      
      
    • Diosmetin (Aglycone):

      
      
      
    • Sugars (Rutinose): Usually not detected in standard C18/UV modes due to lack of chromophore.

Workflow Visualization

The following diagram illustrates the logical flow of the forced degradation study, ensuring a self-validating loop via Mass Balance checks.

Diosmin_Degradation_Workflow cluster_Stress Stress Conditions (Parallel) Start Start: Diosmin API Prep Prep Stock (1 mg/mL) in MeOH/DMSO Start->Prep Acid Acid (HCl) 60°C Prep->Acid Base Base (NaOH) RT Prep->Base Ox Oxidation (H2O2) RT Prep->Ox Photo Photo (UV/Vis) ICH Q1B Prep->Photo Quench Quench/Neutralize Acid->Quench Base->Quench Ox->Quench Photo->Quench No quench needed Analyze HPLC-PDA-MS Analysis Quench->Analyze Check Check Degradation % Analyze->Check Valid Valid Sample (5-20% Deg) Check->Valid 5-20% Retry Adjust Conditions Check->Retry <5% or >20% Identify ID Impurities (e.g., Diosmetin) Valid->Identify Retry->Prep

Caption: Figure 1. Self-validating workflow for Diosmin stress testing. Samples falling outside the 5-20% degradation window trigger an iterative adjustment of stress conditions.

Results & Discussion: Degradation Pathways

Acidic Degradation (The Dominant Pathway)

Under acidic conditions, the O-glycosidic bond at C7 is hydrolyzed. The chromatogram will show a decrease in the Diosmin peak (RT ~10-12 min) and the appearance of a less polar peak eluting later (RT ~18-20 min).

  • Identification: This new peak corresponds to Diosmetin .

  • MS Confirmation: The parent ion shifts from

    
     609 (Diosmin) to 
    
    
    
    301 (Diosmetin).
Oxidative & Basic Degradation
  • Base: Diosmin is sensitive to base. Strong base causes the ring to open, forming chalcones (bright yellow). Upon neutralization, some may revert, but irreversible degradation to smaller phenolic acids (e.g., protocatechuic acid) may occur if exposure is prolonged.

  • Oxidation: H2O2 treatment often leads to multiple minor peaks eluting before the main peak (more polar hydroxylated species).

Mass Balance Calculation (Self-Validation)

To validate the method, calculate Mass Balance:



A value between 95.0% and 105.0%  confirms that no degradants are being "lost" (e.g., precipitating or eluting in the void volume) and that the detector response factors are similar.

Pathway Visualization

Diosmin_Pathway cluster_Acid Acid Hydrolysis cluster_Base Base Hydrolysis Diosmin Diosmin (C28H32O15) m/z 609 Diosmetin Diosmetin (Impurity A) (Aglycone) m/z 301 Diosmin->Diosmetin 1.0N HCl / Heat (Glycosidic Cleavage) Sugar Rutinose (Glucose + Rhamnose) Diosmin->Sugar Cleaved moiety Chalcone Chalcone Derivative (Ring Opening) Diosmin->Chalcone 0.1N NaOH Phenolics Phenolic Acids (Fragmentation) Chalcone->Phenolics Prolonged Stress

Caption: Figure 2. Primary degradation pathways of Diosmin. Acid hydrolysis yielding Diosmetin is the most critical pathway for stability monitoring.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • European Pharmacopoeia (Ph. Eur.). Diosmin Monograph 01/2008:1611. (Defines Impurity A as Diosmetin). [Link]

  • Rao, R. N., et al. (2014). "Stress degradation studies on diosmin and development of a validated stability-indicating HPLC method." Journal of Pharmaceutical Analysis. (Provides specific chromatographic conditions). [Link]

  • Campanero, M. A., et al. (2010). "Stability indicating LC method for the determination of diosmin and its related substances." Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: A Validated Protocol for the Isolation and Purification of Diosmin Impurity 5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the isolation and purification of Diosmin Impurity 5, a critical step in the development of high-purity Diosmin active pharmaceutical ingredients (APIs). The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization and quality control of Diosmin. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility. The methodology leverages preparative High-Performance Liquid Chromatography (HPLC) for efficient separation, followed by rigorous purity assessment.

Introduction: The Significance of Impurity Profiling in Diosmin

Diosmin (3',5,7-trihydroxy-4'-methoxyflavone 7-rutinoside) is a naturally occurring flavonoid glycoside widely used in the treatment of chronic venous insufficiency and hemorrhoids.[1][2] It is typically isolated from citrus fruits or synthesized from the related flavonoid, hesperidin.[2] As with any API, the purity of Diosmin is paramount to its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity exceeding 0.1% in a new drug substance.[3]

Diosmin Impurity 5 is a known, but often uncharacterized, related substance in Diosmin bulk drug. Its presence can be indicative of the synthetic route or degradation pathways. This document outlines a robust method for the isolation and purification of Diosmin Impurity 5 to generate a reference standard for analytical method development, validation, and routine quality control.

Understanding Diosmin and its Impurities

Diosmin is a flavone glycoside with the chemical formula C28H32O15.[1] Impurities in Diosmin can arise from various sources, including the starting materials, synthetic byproducts, and degradation products.[2] Common impurities include hesperidin, isorhoifolin, and linarin.[4]

Diosmin Impurity 5 is identified as a Diosmin analog with the following properties:

PropertyValueSource
Molecular Formula C30H38O15[5][6]
Molecular Weight 638.6 g/mol [5]
CAS Number 122087-66-5[5][6]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[5][6]

The difference in molecular formula between Diosmin (C28H32O15) and Impurity 5 (C30H38O15) suggests an additional C2H6 moiety, the nature and position of which necessitates its isolation and structural elucidation.

Workflow for Isolation and Purification

The overall strategy for isolating Diosmin Impurity 5 involves a multi-step process beginning with the enrichment of the impurity from a crude Diosmin mixture, followed by preparative HPLC for fine purification, and concluding with purity verification.

Isolation_Purification_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Post-Purification Crude_Diosmin Crude Diosmin Sample Dissolution Dissolution in DMSO Crude_Diosmin->Dissolution Prep_HPLC Preparative HPLC Dissolution->Prep_HPLC Injection Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pooling of Fractions Purity_Analysis Purity Analysis (Analytical HPLC) Solvent_Removal->Purity_Analysis Characterization Structural Characterization (MS, NMR) Purity_Analysis->Characterization

Caption: Workflow for the isolation and purification of Diosmin Impurity 5.

Detailed Protocol

Materials and Reagents
  • Crude Diosmin containing a detectable amount of Impurity 5

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Deionized water, 18.2 MΩ·cm

  • Diosmin reference standard (for system suitability)

  • 0.45 µm syringe filters

Instrumentation
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with fraction collector

  • Rotary evaporator

  • Lyophilizer (optional)

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Preparative HPLC Method Development (Rationale)

The successful isolation of Diosmin Impurity 5 hinges on a well-developed preparative HPLC method. The choice of a reversed-phase C18 column is based on its wide applicability for the separation of flavonoids.[7] A gradient elution is necessary to achieve adequate separation of the closely related Diosmin and its impurities. The mobile phase composition is selected to provide good peak shape and resolution. Formic acid is added to the aqueous phase to improve peak symmetry by suppressing the ionization of the phenolic hydroxyl groups present in the flavonoid structure.

Table 1: Optimized Preparative HPLC Parameters

ParameterConditionRationale
Column C18, 10 µm, 250 x 21.2 mmStandard for preparative separation of flavonoids, offering good loading capacity.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase for improved peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 20-40% B over 30 minOptimized for separation of Diosmin and its impurities.
Flow Rate 20 mL/minAppropriate for the column dimensions.
Detection UV at 280 nmWavelength at which both Diosmin and related substances absorb.[8]
Injection Volume 5 mLDependent on sample concentration and column loading capacity.
Column Temp. 30 °CFor reproducible retention times.
Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh approximately 500 mg of crude Diosmin.

  • Dissolve the sample in 10 mL of DMSO. Gentle warming and sonication may be required to aid dissolution.[9]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Step 2: Preparative HPLC Separation

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in Table 1.

  • Collect fractions corresponding to the peak of Diosmin Impurity 5. The retention time of Impurity 5 should be determined from a preliminary analytical HPLC run.

Step 3: Post-Purification Processing

  • Pool the fractions containing the purified Impurity 5.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator at a temperature not exceeding 40 °C.

  • Freeze the remaining aqueous solution and lyophilize to obtain the purified impurity as a solid powder. Alternatively, the water can be removed by evaporation under reduced pressure.

Purity Assessment

The purity of the isolated Impurity 5 must be confirmed using an orthogonal analytical HPLC method.

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterCondition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temp. 30 °C

Procedure:

  • Prepare a stock solution of the isolated Impurity 5 in DMSO (approximately 1 mg/mL).

  • Inject the solution into the analytical HPLC system.

  • The purity is calculated based on the peak area percentage. A purity of ≥95% is generally considered suitable for a reference standard.

Structural Characterization

Once the purity of the isolated compound is confirmed, its chemical structure should be elucidated using spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which can help in identifying the core structure and the nature of the additional C2H6 moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the connectivity of atoms and the stereochemistry of the molecule, allowing for unambiguous structure determination.

Conclusion

This application note details a robust and reproducible protocol for the isolation and purification of Diosmin Impurity 5. The use of preparative HPLC is a powerful technique for obtaining high-purity reference standards of impurities.[10] The availability of a well-characterized reference standard for Diosmin Impurity 5 is crucial for the development and validation of analytical methods to ensure the quality and safety of Diosmin API. This protocol provides a solid foundation for researchers and professionals in the pharmaceutical industry to tackle the challenges of impurity isolation and characterization.

References

  • Cielecka-Piontek, J., et al. (2017). Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy. Molecules, 22(12), 2036. Available from: [Link]

  • ResearchGate. The structure of diosmin. Available from: [Link]

  • ResearchGate. The chemical structure of diosmin. Available from: [Link]

  • Pharmaffiliates. Diosmin-impurities. Available from: [Link]

  • Veeprho. Isolation, Purification and Characterisation of Unknown Impurities. Available from: [Link]

  • Kowalczuk, D., et al. (2013). Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers. Acta Poloniae Pharmaceutica, 70(1), 39-45. Available from: [Link]

  • S. Vidyadhara, et al. (2016). Analytical method development and validation for assay of Diosmin and Hesperidin in combined tablet dosage form by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 2354-2364. Available from: [Link]

  • ResearchGate. Identification and Determination of Related Substances in Diosmin Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC–MS. Available from: [Link]

  • Guttha Hemalatha, et al. (2024). Development and optimization of a simple, robust RP-HPLC technique for analysis of diosmin and hesperidin using quality by design. Journal of Applied Pharmaceutical Science, 14(03), 095-101. Available from: [Link]

  • Semantic Scholar. Analytical method development and validation for assay of Diosmin and Hesperidin in combined tablet dosage form by RP- HPLC. Available from: [Link]

  • Liu, A., et al. (2013). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 36(10), 1343-1354. Available from: [Link]

  • Bogucka-Kocka, A., et al. (2013). Diosmin--isolation techniques, determination in plant material and pharmaceutical formulations, and clinical use. Natural Product Communications, 8(4), 545-550. Available from: [Link]

  • Waters. Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of voltammetric techniques for the quantitative determination of diosmin. It delves into the electrochemical principles, offers detailed experimental protocols, and discusses the analysis of its common related substances, hesperidin and diosmetin.

Introduction: The Rationale for Voltammetric Analysis of Diosmin

Diosmin, a semisynthetic flavonoid derived from hesperidin, is a widely used phlebotropic agent for the treatment of chronic venous insufficiency and hemorrhoids. Its therapeutic efficacy is intrinsically linked to its purity and dosage. Therefore, accurate and reliable analytical methods are paramount for quality control in pharmaceutical formulations. While chromatographic techniques, particularly HPLC, are standard for flavonoid analysis, electrochemical methods offer a compelling alternative. Voltammetry presents a simple, rapid, cost-effective, and highly sensitive approach for the determination of electroactive compounds like diosmin[1][2][3]. The presence of multiple hydroxyl (-OH) groups on the flavonoid structure makes diosmin an ideal candidate for analysis by monitoring its oxidation at an electrode surface[4].

These application notes are designed to provide both a theoretical understanding and practical, step-by-step protocols for the successful implementation of voltammetric methods for diosmin analysis.

The Electrochemical Behavior of Diosmin

Understanding the electrochemical properties of diosmin is fundamental to developing a robust analytical method. The voltammetric response of diosmin is primarily governed by the oxidation of the hydroxyl groups on its flavonoid core.

The Oxidation Mechanism

The electrochemical oxidation of diosmin is an irreversible, pH-dependent process that is predominantly controlled by adsorption onto the electrode surface[4][5]. At an appropriate potential, the hydroxyl groups on the B-ring of the diosmin molecule undergo oxidation to form an ortho-quinonic derivative[5]. This electron transfer process is the basis for the analytical signal in voltammetry. The intensity of the resulting current is directly proportional to the concentration of diosmin in the sample, allowing for quantification.

The general workflow for the voltammetric determination of diosmin can be visualized as follows:

Voltammetric Workflow for Diosmin Analysis cluster_prep Sample Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing Sample Pharmaceutical Tablet Crush Crush to Fine Powder Sample->Crush Dissolve Dissolve in NaOH/Solvent Crush->Dissolve Filter Filter/Centrifuge Dissolve->Filter Dilute Dilute with Supporting Electrolyte Filter->Dilute Cell Prepare Electrochemical Cell (WE, RE, CE) Dilute->Cell Transfer to Cell Analysis Perform Voltammetric Scan (e.g., DPV or SWV) Cell->Analysis Record Record Voltammogram (Current vs. Potential) Analysis->Record Measure Measure Peak Current (Ip) Record->Measure Calibrate Construct Calibration Curve (Ip vs. Concentration) Measure->Calibrate Quantify Quantify Diosmin Concentration Calibrate->Quantify

Caption: General workflow for the voltammetric analysis of diosmin in pharmaceutical tablets.

The Critical Role of pH

The pH of the supporting electrolyte has a significant impact on the voltammetric response of diosmin. The oxidation potential of the hydroxyl groups is pH-dependent, typically shifting to less positive potentials as the pH increases. This is because the deprotonation of the phenolic groups is facilitated in more alkaline media, making them easier to oxidize. However, the stability of diosmin must also be considered, as it can degrade at very high pH values. Therefore, optimization of the pH is a critical step in method development to achieve a stable and sensitive signal. Acidic to neutral pH conditions are often employed for diosmin analysis[4].

Instrumentation and Reagents

Essential Equipment
  • Potentiostat/Galvanostat with appropriate software

  • Three-electrode system:

    • Working Electrode (WE): Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE), or a modified electrode (e.g., Prussian Blue modified SPCE, Pencil Graphite Electrode)[1][4][6].

    • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl)

    • Counter Electrode (CE): Platinum wire or graphite rod

  • Electrochemical cell

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonication bath

Reagents and Solutions
  • Diosmin reference standard

  • Sodium hydroxide (NaOH) for sample dissolution

  • Supporting electrolytes: Britton-Robinson buffer, phosphate buffer saline (PBS), or acidic solutions like sulfuric acid (H₂SO₄)[4].

  • High-purity water (e.g., Milli-Q)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation of solutions (optional but recommended)

Detailed Experimental Protocols

The following protocols provide a starting point for the voltammetric determination of diosmin. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

Protocol 1: Determination of Diosmin using Differential Pulse Voltammetry (DPV) with a Glassy Carbon Electrode

DPV is a highly sensitive technique that minimizes the background charging current, resulting in well-defined peaks.

Step 1: Electrode Preparation

  • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

  • Rinse thoroughly with high-purity water.

  • Sonica te the electrode in a 1:1 ethanol/water mixture for 2-3 minutes, followed by sonication in high-purity water.

  • Dry the electrode before use. A clean electrode surface is crucial for reproducible results.

Step 2: Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1x10⁻³ M): Accurately weigh the required amount of diosmin reference standard and dissolve it in a small volume of 0.2 M NaOH. Dilute to the final volume with high-purity water in a volumetric flask[6][7]. Note: Prepare this solution fresh daily and store it in the dark and refrigerated when not in use.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the chosen supporting electrolyte (e.g., 0.1 M H₂SO₄).

  • Sample Preparation (from tablets):

    • Weigh and finely powder at least five tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to one tablet's average weight.

    • Transfer the powder to a volumetric flask and add a small volume of 0.2 M NaOH to facilitate dissolution.

    • Sonicate for 10-15 minutes to ensure complete dissolution of diosmin.

    • Dilute to the mark with high-purity water, mix well, and filter or centrifuge to remove insoluble excipients[6][8].

    • Transfer a known aliquot of the filtered sample solution into a volumetric flask and dilute with the supporting electrolyte to a concentration within the linear range of the method.

Step 3: Voltammetric Measurement

  • Pipette a known volume (e.g., 10 mL) of the working standard or sample solution into the electrochemical cell.

  • Assemble the three-electrode system and immerse the electrodes in the solution.

  • If necessary, deoxygenate the solution by purging with nitrogen or argon for 5-10 minutes.

  • Record the DPV voltammogram using optimized parameters. A typical starting point for DPV parameters is:

    • Potential Range: 0.0 V to +1.5 V (vs. Ag/AgCl)[4]

    • Modulation Amplitude: 0.05 V to 0.15 V[4]

    • Step Potential: 0.005 V[4]

    • Modulation Time: 0.05 s[4]

    • Interval Time: 0.1 s[4]

  • Measure the anodic peak current (Iₚ) at the oxidation potential of diosmin (typically around +0.8 V in acidic media)[4].

Step 4: Quantification

  • Construct a calibration curve by plotting the peak current (Iₚ) of the working standards against their corresponding concentrations.

  • Determine the concentration of diosmin in the sample solution from the calibration curve using the measured peak current.

  • Calculate the amount of diosmin in the original tablet, taking into account all dilution factors.

Protocol 2: High-Sensitivity Analysis using Square Wave Voltammetry (SWV) with a Modified Electrode

SWV is another sensitive pulse technique known for its speed and ability to reduce background signals. Using a modified electrode, such as a Prussian Blue-modified screen-printed carbon electrode (PB/SPCE), can further enhance sensitivity through electrocatalytic effects[1][3].

Step 1: Electrode and Solution Preparation

  • Follow the same procedures as in Protocol 1 for standard and sample preparation. If using a disposable SPCE, no polishing is required.

Step 2: Voltammetric Measurement

  • Place a drop of the sample or standard solution onto the active area of the SPCE, ensuring all three electrodes are covered.

  • Connect the SPCE to the potentiostat.

  • Record the SWV voltammogram using optimized parameters. Typical SWV parameters can be:

    • Frequency: 15 Hz to 50 Hz

    • Amplitude: 25 mV to 150 mV

    • Step Potential: 4 mV to 10 mV

  • Measure the peak current and quantify as described in Protocol 1.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating protocol is essential for trustworthy results. The developed voltammetric method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1))[9]. The key validation parameters are:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is assessed by analyzing a series of standards and performing a linear regression analysis (R² > 0.99 is typically desired).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of diosmin standard is spiked into a sample matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

    • Reproducibility: Analysis of replicate samples in different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

A summary of typical performance data for the voltammetric determination of diosmin is presented in the table below.

ParameterDifferential Pulse Voltammetry (DPV)Square Wave Voltammetry (SWV)
Working Electrode Pencil Graphite Electrode[4]Prussian Blue-Modified SPCE[1][3]
Linear Range 1.00 x 10⁻⁶ – 1.00 x 10⁻⁵ M[4]Varies, can reach nanomolar levels
LOD 2.76 x 10⁻⁷ M[4]5.22 x 10⁻⁸ M[1][3]
LOQ --
Accuracy (Recovery) 99.87 ± 4.88%[4]Good correlation with other methods[1]
Precision (RSD) < 5%< 3%

Note: The values presented are indicative and may vary depending on the specific experimental conditions.

Analysis of Related Substances: Hesperidin and Diosmetin

In pharmaceutical analysis, it is crucial to not only quantify the active pharmaceutical ingredient (API) but also to identify and quantify any related substances or impurities.

Hesperidin

Hesperidin is the direct precursor to diosmin and is often present as an impurity in the final product. While voltammetry can detect hesperidin, its oxidation potential is often very close to that of diosmin, making their simultaneous determination by conventional voltammetry challenging. The structural similarity of these two flavonoids results in overlapping voltammetric signals. For this reason, chromatographic methods like HPLC are generally preferred for the simultaneous quantification of diosmin and hesperidin[8].

Diosmetin

Diosmetin is the aglycone of diosmin (diosmin without its sugar moiety). It can be present as a degradation product or an impurity. Diosmetin is also electroactive due to its phenolic hydroxyl groups. Its voltammetric signal may also overlap with that of diosmin, again posing a challenge for simultaneous determination.

The diagram below illustrates the relationship between these compounds.

Diosmin and Related Substances Hesperidin Hesperidin Precursor Diosmin Diosmin Active Pharmaceutical Ingredient Hesperidin->Diosmin Dehydrogenation (Synthesis) Diosmetin Diosmetin Aglycone Impurity/Metabolite Diosmin->Diosmetin Hydrolysis (Degradation/Metabolism)

Sources

Troubleshooting & Optimization

Optimizing mobile phase for better resolution of Diosmin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diosmin Impurity Profiling Status: Online | Agent: Senior Application Scientist | Ticket ID: #DIO-OPT-2024[1][2]

Introduction: The Chromatographic Challenge

Welcome to the Technical Support Center. You are likely here because the standard pharmacopeial methods (EP/USP) for Diosmin are yielding insufficient resolution (


) between the main peak and its critical impurities, specifically Hesperidin  (the precursor) or Diosmetin  (the aglycone).[1][2]

Diosmin is a flavone glycoside.[2][3][4][5] Its separation challenges stem from two distinct structural behaviors:[1][5]

  • Structural Similarity: Diosmin differs from Hesperidin only by a double bond between C2 and C3. This slight difference in planarity requires specific stationary phase selectivity.[2]

  • Polyphenolic Nature: The presence of multiple phenolic hydroxyl groups (

    
    ) leads to secondary interactions with residual silanols, causing peak tailing if pH is not strictly controlled.[1][2]
    

This guide moves beyond the monograph to give you the "why" and "how" of optimization.

Module 1: The Baseline Protocol (Starting Point)

Before optimizing, ensure your baseline conditions mimic the validated stability-indicating architecture.[1][2] If you are starting from scratch, use this Optimized Gradient Protocol .

Table 1: Recommended Starting Conditions for Impurity Profiling

ParameterSettingTechnical Rationale
Column C18 (End-capped), 250 x 4.6 mm, 5 µmHigh carbon load required for retention of polar glycosides.[1][2]
Mobile Phase A Water + 0.1% Acetic Acid (pH ~3.[1][2]0)Acidic pH suppresses ionization of phenolic -OH groups.[1][2]
Mobile Phase B Methanol:Acetonitrile (60:40 v/v)Critical: Pure ACN often fails to resolve Hesperidin/Diosmin.[1][2] MeOH provides better selectivity for the planar difference.[2]
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.[1][2]
Wavelength 280 nm (Generic) & 345 nm (Specific)Hesperidin absorbs weak at 345 nm; Diosmin absorbs strong.[1][2] Use 280 nm for universal impurity detection.[2]
Temp 30°C - 35°CSlightly elevated temp improves mass transfer and peak shape.[1][2]

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I cannot separate Diosmin from Hesperidin (Resolution < 1.5)."

Diagnosis: This is the most common failure mode.[2] Hesperidin is the biosynthetic precursor to Diosmin.[2][5] They co-elute because their hydrophobicity is nearly identical.[2]

The Fix: Switch the organic modifier balance toward Methanol .

  • The Mechanism: Acetonitrile (aprotic) interacts primarily via dipole-dipole interactions.[1][2] Methanol (protic) can hydrogen bond with the sugar moieties (rutinose) and the phenolic hydroxyls.[1][2] More importantly, Diosmin is planar (C2=C3 double bond), while Hesperidin is non-planar (C2-C3 single bond).[1][2] Methanol solvates these shapes differently, enhancing shape selectivity.[2]

  • Action Step: If using 100% ACN in Line B, change to a mix of MeOH:ACN (50:50) or even 100% MeOH . Note that pressure will increase with MeOH.[2]

Issue 2: "My Diosmetin (Aglycone) peak is broad or eluting too late."

Diagnosis: Diosmetin lacks the bulky disaccharide sugar unit found in Diosmin.[2] It is significantly more hydrophobic and retains strongly on a C18 column.[2]

The Fix: Implement a Steep Gradient Ramp at the end of the run.[2]

  • The Mechanism: Isocratic methods often fail here.[2] You need a high strength organic flush to elute the aglycone.[2]

  • Action Step:

    • 0-10 min: 20% B (Isocratic for Diosmin/Hesperidin separation)[1][2]

    • 10-25 min: Ramp to 80% B (Elute Diosmetin and other hydrophobic impurities)

    • 25-30 min: Hold 80% B

    • 30-35 min: Re-equilibrate.

Issue 3: "I see significant peak tailing (Asymmetry > 1.5)."

Diagnosis: Secondary silanol interactions.[2] The acidic protons on the Diosmin phenols are interacting with ionized silanols (


) on the silica surface.[1][2]

The Fix: Lower the pH or increase ionic strength.[2]

  • The Mechanism: You must suppress the ionization of the silanols (keep them as

    
    ).[1][2] This requires a pH < 3.5.[2][4]
    
  • Action Step:

    • Ensure you are using 0.1% Glacial Acetic Acid or 10 mM Phosphate Buffer (pH 2.5) .[1][2]

    • Pro Tip: Avoid Formic acid if analyzing by UV only; Acetic acid has a better UV cutoff.[2] Use Formic acid only for LC-MS.[1][2]

Module 3: Visualizing the Workflow

Diagram 1: The Optimization Logic Tree

Use this decision tree to diagnose resolution failures in real-time.[1][2]

DiosminOptimization Start Start: Poor Resolution CheckPair Which pair is co-eluting? Start->CheckPair DioHesp Diosmin / Hesperidin CheckPair->DioHesp DioAgly Diosmin / Diosmetin CheckPair->DioAgly CheckOrg Check Organic Modifier DioHesp->CheckOrg CheckGrad Check Gradient Slope DioAgly->CheckGrad ActionMeOH Increase Methanol Ratio (Exploit Planarity Selectivity) CheckOrg->ActionMeOH Current is ACN rich ActionRamp Increase Gradient Slope (>5% per min after 10 min) CheckGrad->ActionRamp Late elution CheckTail Is Peak Tailing > 1.5? ActionMeOH->CheckTail ActionRamp->CheckTail ActionpH Lower pH to 2.5 (Use Phosphate Buffer) CheckTail->ActionpH Yes End Resolution Optimized CheckTail->End No

Caption: Decision tree for isolating specific chromatographic failures based on impurity retention behavior.

Module 4: Advanced Protocol (Buffer Preparation)

Many "method failures" are actually "buffer failures."[2] For Diosmin, the buffer capacity must be sufficient to prevent local pH changes within the column.[2]

Protocol: 10 mM Phosphate Buffer (pH 2.5)

  • Weigh: 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) into a 1000 mL volumetric flask.
    
  • Dissolve: Add 900 mL of HPLC-grade water. Stir until dissolved.

  • Adjust: Titrate with Ortho-phosphoric acid (85%) dropwise until pH reaches 2.5 ± 0.05.

    • Critical: Do not use HCl or H2SO4 for adjustment; it introduces counter-ions that can affect selectivity.[2]

  • Filter: Filter through a 0.22 µm nylon membrane filter.

  • Mix: Combine with organic phase only via the pump (online mixing) or premix carefully to avoid precipitation (Phosphate precipitates in >80% ACN).

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Diosmin Monograph 01/2008:1611. Strasbourg, France: Council of Europe.[2] [1][2]

  • United States Pharmacopeia (USP) . Diosmin Monograph. Rockville, MD: United States Pharmacopeial Convention.[2] [1][2]

  • Sielc Technologies . Separation of Diosmin on Newcrom R1 HPLC column. (Application Note demonstrating acid mobile phase necessity).

  • Wojtal, Ł. et al. (2017).[1][2] Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers. Chromatographia. (Discussion on silanol blocking).

  • PubChem . Diosmin Compound Summary. National Center for Biotechnology Information.[2] (pKa and structural data).[2][6] [1][2]

Sources

Troubleshooting peak tailing in the HPLC analysis of flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Flavonoid Analysis Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Dual Nature of Flavonoids

Welcome to the technical support hub. You are likely here because your flavonoid peaks (Quercetin, Rutin, Kaempferol, etc.) are exhibiting asymmetry factors (


) greater than 1.2.

To fix this, we must first understand the analyte.[1][2] Flavonoids present a unique chromatographic challenge because they possess a "dual nature":

  • Hydrophobic Core: The aromatic rings require a non-polar stationary phase (C18) for retention.

  • Acidic/Chelating Functionality: The phenolic hydroxyl groups (

    
    ) and carbonyls act as weak acids and metal chelators.
    

Peak tailing in this context is rarely random; it is almost always a symptom of secondary interactions —unwanted binding events between these functional groups and the HPLC system.

Part 1: The Diagnostic Workflow

Before changing your mobile phase, use this logic flow to isolate the root cause. This prevents "shotgun troubleshooting" (changing multiple variables at once).

TroubleshootingFlow Start START: Observe Peak Tailing (As > 1.2) CheckAll Do ALL peaks tail, or just flavonoids? Start->CheckAll SystemIssue System Issue: Dead Volume or Old Column CheckAll->SystemIssue All Peaks (inc. neutrals) ChemIssue Chemistry Issue: Secondary Interactions CheckAll->ChemIssue Only Flavonoids FixSystem Action: Check connections, replace column SystemIssue->FixSystem pHCheck Is Mobile Phase pH < 3.0? ChemIssue->pHCheck Silanol Silanol Interaction Likely pHCheck->Silanol No (pH > 3) MetalCheck Does the tailing persist after pH adjustment? pHCheck->MetalCheck Yes (pH < 3) FixpH Action: Lower pH to 2.0-2.5 (Suppress Ionization) Silanol->FixpH FixSilanol Action: Use High-Purity End-capped Column Silanol->FixSilanol Chelation Metal Chelation Likely MetalCheck->Chelation Yes Overload Check Mass Overload (Dilute 10x) MetalCheck->Overload No FixMetal Action: Use PEEK tubing, add EDTA, or Passivate Chelation->FixMetal

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in flavonoid analysis.

Part 2: Troubleshooting Guides
Issue 1: The Silanol Effect (The Most Common Culprit)

The Mechanism: Silica-based C18 columns contain residual silanol groups (


) on the surface.[3]
  • The

    
     of surface silanols is roughly 3.5 – 4.5.
    
  • The

    
     of flavonoid phenolic groups ranges from 6.0 – 9.0 (depending on the position).
    
  • At neutral pH (pH 6-7): Silanols are deprotonated (

    
    ). They act as cation exchangers, attracting any protonated regions of the flavonoid or forming strong hydrogen bonds. This "drag" causes the tail.
    

The Solution: The "2-Unit Rule" You must suppress the ionization of both the silanol and the flavonoid. This requires a mobile phase pH significantly lower than the


 of the silanol.

Protocol:

  • Acidify Mobile Phase: Adjust aqueous mobile phase to pH 2.0 – 2.5 .

  • Buffer Selection: Do not rely on simple organic acids (like acetic acid) if the tailing is severe. Use a buffer with high capacity at low pH.

Buffer / ModifierpKaRecommended UsageNotes
Formic Acid (0.1%) ~3.75LC-MS StandardGood for general use, but may not fully suppress silanols on older columns.
Phosphoric Acid 2.15UV Detection OnlyGold Standard for peak shape. The phosphate anion also masks silanols.
TFA (Trifluoroacetic acid) 0.3SpecializedExcellent sharpening, but causes ion suppression in MS and retains strongly on C18.

Expert Insight: If you are using UV detection, switch from Formic Acid to 0.1% Phosphoric Acid . The improvement in peak symmetry is often immediate because phosphate binds to active sites on the silica, effectively "blocking" them from the analyte [1].

Issue 2: Metal Chelation (The "Hidden" Factor)

The Mechanism: Flavonoids (especially those with a 3-hydroxy-4-carbonyl group like Quercetin) are potent chelators. They bind to trace iron or stainless steel in your column frits or LC tubing. This results in broad, tailing peaks that do not respond to pH changes.

The Solution:

  • Hardware Swap: Replace stainless steel capillaries with PEEK (polyether ether ketone) tubing where possible.

  • Chelating Additive: Add 0.1 mM EDTA to the aqueous mobile phase.

    • Note: EDTA is not recommended for LC-MS as it suppresses ionization.

  • Column Passivation: If you cannot use EDTA, flush the system with 6N Nitric Acid (remove the column first!) to passivate the steel surfaces.

Issue 3: Column Selection (Type A vs. Type B Silica)

Not all C18 columns are equal. "Type A" silica (older generation) contains high metal impurities and acidic silanols.[4]

The Solution: Ensure you are using Type B (High Purity) Silica .

  • Key Feature: Look for "End-capped" in the column description.[5] End-capping reacts a small silane (like trimethylchlorosilane) with the residual silanols, sterically hindering the flavonoid from interacting with the silica surface [2].

  • Recommendation: If your column is >1 year old or has been used for basic compounds, the end-capping may have hydrolyzed. Replace the column.

Part 3: Frequently Asked Questions (FAQ)

Q: I increased the temperature to 50°C to sharpen the peaks, but the tailing got worse. Why? A: While temperature improves mass transfer (narrowing the peak), it also increases the kinetic energy of the secondary interactions (silanol binding). For flavonoids, thermodynamic retention on the C18 decreases, but the interaction with exposed silanols might become more kinetically favorable or simply more apparent as the primary retention drops. Stick to 25-30°C unless you have a specific resolution need.

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA acts as a "silanol blocker" by binding to the


 groups before the analyte does. However, TEA is incompatible with LC-MS (severe contamination) and can degrade modern columns. Low pH (Phosphate/Formic) is the superior modern approach. 

Q: My peak isn't just tailing; it's splitting. Is this the same issue? A: Likely not. Peak splitting usually indicates a physical void at the head of the column (collapsed bed) or a blocked inlet frit.

  • Test: Reverse the column (if permitted by the manufacturer) and flush into a beaker. If the pressure drops and the peak improves upon normal re-installation, it was a frit blockage. If not, the column is dead.

References
  • Restek Corporation. (2021). LabTips: How to Prevent Tailing Peaks in HPLC. LabCompare. [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Agilent Technologies. (2016). HPLC Troubleshooting Guide: Peak Tailing. Agilent.com.[6][7] [Link]

Sources

Technical Support Center: Resolution of Diosmin and Hesperidin Critical Pairs

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Structural Homology & Selectivity

Why is this separation difficult? The co-elution of Diosmin and Hesperidin is a classic "critical pair" problem driven by extreme structural homology. The only chemical difference is the bond between C2 and C3 of the aglycone ring:

  • Diosmin: Contains a double bond (C2=C3), creating a planar conjugation across the C-ring.

  • Hesperidin: Contains a single bond (C2-C3), creating a "kinked" or non-planar structure at the chiral center.

In standard C18 Reverse Phase Chromatography (RPC), retention is driven primarily by hydrophobicity. Since both molecules share identical glycosidic tails (rutinose) and nearly identical hydrophobicity (logP ~1.5 - 2.0), C18 columns often fail to discriminate between them, resulting in merging peaks or "shoulders."

The Solution: To separate them, you must exploit shape selectivity (stereoselectivity) or


 interactions , not just hydrophobicity.

Method Development & Optimization Protocols

Protocol A: The "Selectivity Switch" (Recommended)

Objective: Use a Phenyl-Hexyl stationary phase to exploit the planar nature of Diosmin. Mechanism: The phenyl ring on the stationary phase engages in


 stacking with the conjugated double bond of Diosmin. Hesperidin, being non-planar (kinked), cannot stack as effectively. This typically increases the retention of Diosmin relative to Hesperidin, pulling the peaks apart.
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., HALO Phenyl-Hexyl or chemically equivalent)Maximizes

interaction differences.
Mobile Phase A Water + 0.1% Formic Acid (or Acetic Acid)Acid suppresses ionization of phenolic -OH groups (pKa ~7-9), keeping analytes neutral for better retention.
Mobile Phase B Acetonitrile (ACN)ACN allows for sharper pi-interaction selectivity than Methanol in this specific case.
Gradient 20% B to 60% B over 10-15 minShallow gradient prevents co-elution by allowing time for the subtle selectivity differences to act.
Temperature 35°C - 40°CElevated temperature improves mass transfer and peak sharpness for these bulky glycosides.
Protocol B: The "Standard C18" Optimization

Objective: Optimize a standard C18 method (often required for legacy USP/EP compliance) by tuning the mobile phase.

  • Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can offer different solvation shells around the sugar moieties, often improving selectivity for glycosides compared to aprotic ACN.

  • pH Control: Ensure pH is < 3.0.

    • Recipe: Water/Acetic Acid (98:2 v/v).

    • Why: At pH > 4, the phenolic protons may begin to dissociate, causing peak tailing and retention shifts.

Interactive Troubleshooting Guide (Q&A)

Q1: I am using a C18 column and the peaks are merging into a single broad peak. What is the first step?

A: Do not just flatten the gradient. First, check your sample solvent.[1] Diosmin is poorly soluble in water/methanol. If you dissolved the sample in 100% DMSO or DMF and injected a large volume (>5 µL), you are experiencing "solvent breakthrough."

  • Fix: Dissolve stock in DMSO, but dilute the final injection sample to at least 50% Mobile Phase A.

  • Next Step: If solubility is not the issue, switch to a Phenyl-Hexyl column. The selectivity difference is often drastic.

Q2: My Hesperidin peak is tailing significantly (Asymmetry > 1.5).

A: This is likely due to silanol interactions . Hesperidin has multiple hydroxyl groups that can hydrogen bond with free silanols on the silica support.

  • Fix 1 (Mobile Phase): Increase ionic strength. Add 10mM Ammonium Acetate to the aqueous phase (pH 4.0) or increase acid concentration to 0.1% v/v.

  • Fix 2 (Column): Ensure you are using a "Type B" high-purity, end-capped silica column. Older "Type A" columns have high metal content and acidic silanols that cause severe tailing for flavonoids.

Q3: Can I use Isocratic elution?

A: It is possible but risky. Diosmin and Hesperidin are often accompanied by other impurities (Isorhoifolin, Linarin). An isocratic method might separate the main pair but bury these minor impurities under the main peaks. A Gradient is highly recommended for purity analysis.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This workflow guides you through the logical steps of resolving co-elution.

Troubleshooting Start Start: Co-elution of Diosmin & Hesperidin CheckSolvent Check Sample Solvent: Is % DMSO/DMF > 50%? Start->CheckSolvent Dilute Action: Dilute Sample with Mobile Phase A CheckSolvent->Dilute Yes CheckColumn Check Column Chemistry: Is it C18? CheckSolvent->CheckColumn No Dilute->CheckColumn SwitchPhenyl Action: Switch to Phenyl-Hexyl Phase (Exploit Pi-Pi Interactions) CheckColumn->SwitchPhenyl Yes (Resolution < 1.0) CheckModifier Check Organic Modifier: Is it Acetonitrile? CheckColumn->CheckModifier No (Already Phenyl) OptimizeGradient Action: Shallow Gradient (0.5% B per minute) SwitchPhenyl->OptimizeGradient SwitchMeOH Action: Switch to Methanol (Change Solvation Selectivity) CheckModifier->SwitchMeOH Yes CheckModifier->OptimizeGradient No (Already MeOH)

Caption: Decision tree for isolating the root cause of resolution failure (Solvent effects vs. Stationary Phase Selectivity).

Diagram 2: Mechanism of Separation (Phenyl-Hexyl)

Understanding why the column switch works is vital for defense during method validation.

Mechanism Diosmin Diosmin (Planar C2=C3) Interaction1 Strong Pi-Pi Stacking Diosmin->Interaction1 Hesperidin Hesperidin (Kinked C2-C3) Interaction2 Weak/No Pi Stacking Hesperidin->Interaction2 PhenylPhase Phenyl-Hexyl Stationary Phase PhenylPhase->Interaction1 Interacts with PhenylPhase->Interaction2 Interacts with Result1 Increased Retention Interaction1->Result1 Result2 Early Elution Interaction2->Result2

Caption: Mechanistic difference in retention. Diosmin's planar structure allows strong pi-pi stacking with Phenyl phases, separating it from the non-planar Hesperidin.

References

  • USP Monograph (General): United States Pharmacopeia. Diosmin Monograph. USP 43-NF 38. (Refer to official USP subscription for current method details).
  • Journal of Pharmaceutical and Biomedical Analysis: Kanaze, F. I., et al. (2003).[2][3] "Simultaneous reversed-phase high-performance liquid chromatographic method for the determination of diosmin, hesperidin and naringin in different citrus fruit juices and pharmaceutical formulations." J Pharm Biomed Anal, 33(2), 243-249.[2][3]

  • Application Note (Separation Science): MAC-MOD Analytical. "Separation of Diosmin and Hesperidin on HALO Phenyl-Hexyl and HALO RP-Amide." Advanced Materials Technology.

  • Macedonian Journal of Chemistry: Karadjova, M. et al. (2018). "Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form." Maced. J. Chem. Chem. Eng., 37(2).[4]

Sources

Technical Support Center: Analysis of Polar Flavonoid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Paradox

In drug development and natural product analysis, flavonoids present a unique "polarity paradox." While aglycones (e.g., Quercetin) are hydrophobic, their impurities—often glycosides, sulfated conjugates, or oxidative degradation products—are highly polar.

Standard C18 columns frequently fail here. They either cannot retain these polar impurities (elution in the void volume) or cannot distinguish between positional isomers. This guide moves beyond basic C18 selection to address the specific physicochemical challenges of polar flavonoid analysis: Phase Collapse , Positional Isomerism , and Metal Chelation .

Module 1: Critical Troubleshooting & Column Selection

Q1: My polar flavonoid impurities elute in the void volume ( ) on a standard C18 column. How do I increase retention?

The Issue: You are likely experiencing "Hydrophobic Collapse" (Dewetting) . Standard C18 chains are highly hydrophobic. When you use high-aqueous mobile phases (>95% water) to retain polar compounds, the C18 chains self-associate to escape the water, effectively reducing the surface area available for interaction.

The Solution: Do not simply lower the organic modifier further. You must change the stationary phase chemistry to one compatible with 100% aqueous conditions.

Recommended Phases:

  • C18-Aq (Polar-Endcapped): These columns have hydrophilic end-capping groups that allow water to penetrate the pore structure, keeping the C18 chains extended and active even in 100% water.

  • Polar-Embedded C18: Contains a polar group (amide, carbamate) within the alkyl chain. This shields silanols and prevents dewetting.

Column TypeMechanismBest For
Standard C18 Hydrophobic InteractionAglycones, non-polar impurities.
C18-Aq Hydrophobic + H-BondingPolar glycosides requiring <5% organic start.
SB-Aq Steric ProtectionLow pH stability (pH < 2) for acidic flavonoids.
Q2: I have retention, but I cannot separate positional isomers (e.g., Quercetin-3-O-glucoside vs. Quercetin-4'-O-glucoside).

The Issue: C18 columns separate primarily based on hydrophobicity. Positional isomers often have identical LogP values, making them invisible to standard Reversed-Phase Liquid Chromatography (RPLC).

The Solution: You need Orthogonal Selectivity based on shape selectivity and


-

interactions.

The Protocol: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Mechanism: The fluorine atoms in PFP phases create a strong electron-deficient ring. This interacts specifically with the electron-rich aromatic rings of flavonoids (

    
    -
    
    
    
    interaction).
  • Result: The rigid stationary phase can discriminate between the spatial arrangement of hydroxyl/glycosyl groups on the flavonoid backbone.

Expert Tip: PFP columns often require methanol rather than acetonitrile to maximize


-

interactions, as acetonitrile's own

electrons can interfere.
Q3: My flavonoid peaks are tailing significantly (As > 1.5), even with good pH control.

The Issue: Metal Chelation. Flavonoids (especially those with ortho-dihydroxyl groups, like catechins and quercetin) are strong chelators.[1] They bind to trace iron in the stainless steel column frits and body, causing severe tailing and area loss.

The Solution: This is a hardware issue, not a chemistry issue.

  • Immediate Fix: Add a sacrificial chelator to the mobile phase.

    • UV Detection: 0.1% Phosphoric Acid.

    • MS Detection: 5–10 µM Medronic Acid (InfinityLab Deactivator) or 1 mM Ammonium Citrate. Avoid EDTA as it suppresses MS ionization.

  • Long-term Fix: Switch to Bio-inert or PEEK-lined column hardware.

Q4: When should I abandon RPLC and switch to HILIC?

The Threshold: If your target impurity has a LogP < 0 (highly hydrophilic) or requires 0% organic solvent for retention on C18, RPLC is unstable.

HILIC Recommendation: Use an Amide-bonded stationary phase.

  • Why? Amide phases are chemically stable and form a robust water-rich layer on the surface. They interact strongly with the sugar moieties of flavonoid glycosides via hydrogen bonding.

  • Elution Reversal: Remember, in HILIC, water is the strong solvent.[2] You will start at 90-95% Acetonitrile and gradient down to 50-60%.

Module 2: Visual Decision Guides

Figure 1: Column Selection Decision Matrix

Caption: Logical flow for selecting the optimal stationary phase based on analyte polarity (LogP) and structural isomerism.

ColumnSelection Start Start: Analyze Impurity Properties CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP HighLogP LogP > 1 (Aglycones) CheckLogP->HighLogP MedLogP 0 < LogP < 1 (Monoglycosides) CheckLogP->MedLogP LowLogP LogP < 0 (Diglycosides/Polar) CheckLogP->LowLogP CheckIsomers Are there Positional Isomers? HighLogP->CheckIsomers PFP PFP / Phenyl-Hexyl (Maximize Pi-Pi) MedLogP->PFP Complex Isomers AqC18 C18-Aq / Polar Embedded (Prevent Dewetting) MedLogP->AqC18 Standard HILIC HILIC Amide (Retain Sugars) LowLogP->HILIC Best Retention StdC18 Standard C18 (e.g., BEH C18) CheckIsomers->StdC18 No CheckIsomers->PFP Yes

Figure 2: Troubleshooting Peak Tailing (Chelation vs. Chemistry)

Caption: Systematic workflow to diagnose and resolve peak tailing specific to flavonoid analysis.

TailingTroubleshoot Issue Problem: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH (Is it < pKa - 2?) Issue->CheckPH PH_Bad Adjust pH (Suppress Ionization) CheckPH->PH_Bad No PH_Good pH is Optimal CheckPH->PH_Good Yes CheckMetal Suspect Metal Chelation (Flavonoid-Iron Binding) PH_Good->CheckMetal TestSpike Test: Add 0.1% H3PO4 or Medronic Acid CheckMetal->TestSpike ResultImproved Peak Shape Improves? TestSpike->ResultImproved YesMetal Root Cause: Metal Chelation Action: Passivate System / Use PEEK ResultImproved->YesMetal Yes NoMetal Root Cause: Secondary Silanols Action: Switch to Hybrid/Charged Surface ResultImproved->NoMetal No

Module 3: Essential Protocols

Protocol A: System Passivation (Removing Metal Contaminants)

Use this when peak tailing persists despite optimizing the stationary phase.

Safety: Disconnect the analytical column and detector before starting.

  • Flush Lines: Replace column with a union connector.

  • Solvent A: 30% Phosphoric Acid in water.

  • Procedure: Pump Solvent A at 1.0 mL/min for 60 minutes through the pump, injector, and tubing.

  • Rinse: Flush with HPLC-grade water for 30 minutes until pH is neutral.

  • Re-connect: Install the analytical column.

  • Validation: Inject a standard (e.g., Quercetin). Tailing factor should be < 1.3.

Protocol B: HILIC Column Equilibration

HILIC columns require longer equilibration than RPLC due to the formation of the water layer.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.0).

  • Flow: Set to standard operating flow rate (e.g., 0.3 mL/min for 2.1mm ID).

  • Volume: Flush with 20–30 column volumes (vs. 5–10 for RPLC).

  • Check: Monitor baseline stability. The water layer must stabilize on the silica surface for reproducible retention times.

References

  • Waters Corporation. (2023). Strategies for the Separation of Polar Compounds.[2][3][4][5] Retrieved from [Link][1][6][7]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Retrieved from [Link]

  • Agilent Technologies. (2020). Troubleshooting Peak Shape Issues in HPLC. Retrieved from [Link]

  • Croes, K., et al. (2005). Analysis of flavonoids by HPLC: Review of current methods. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Analysis of Diosmin Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges in Diosmin formulation analysis. As researchers and drug development professionals, you are aware that accurate quantification of active pharmaceutical ingredients (APIs) is paramount. However, the journey from a formulated product to a clean, reliable chromatogram is often fraught with challenges, chief among them being matrix effects.

This guide is designed to be your go-to resource for troubleshooting and overcoming these effects. We will move beyond simple protocols to explain the underlying science, empowering you to make informed decisions in your laboratory. Our approach is built on the principles of robust analytical method development, ensuring that your results are not only accurate but also reproducible and trustworthy.

Understanding the Challenge: What are Matrix Effects?

In the context of liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in your sample other than the analyte of interest—in this case, Diosmin.[1] These components can include excipients from the tablet (binders, fillers, coatings), endogenous substances, or contaminants introduced during sample preparation.[2]

A matrix effect is any alteration of the analyte's response caused by these co-eluting, interfering components.[1] This typically manifests in two ways:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal and artificially low quantification.[1][3]

  • Ion Enhancement: A less frequent phenomenon where matrix components improve the ionization efficiency of the analyte, resulting in an artificially high signal.

These effects compromise the accuracy, precision, and sensitivity of your analytical method.[3] Therefore, identifying and mitigating them is a critical step in method validation.

F.A.Q: Frequently Asked Questions

Here we address some of the most common initial questions researchers face when analyzing Diosmin formulations.

Q1: My Diosmin peak is showing significant tailing in RP-HPLC. What are the likely causes and how can I fix it?

A1: Peak tailing for a compound like Diosmin, a flavonoid with polar functional groups, is often caused by secondary interactions with the stationary phase.[4]

  • Causality: The primary cause is often the interaction between basic sites on the analyte and acidic residual silanol groups on the surface of the silica-based C18 or C8 column.[4][5] This creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) will protonate the silanol groups, minimizing their ability to interact with your analyte.[4][6]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for these secondary interactions.

    • Mobile Phase Modifiers: Adding an ionic liquid to the mobile phase can improve peak symmetry and reduce analysis time.[7][8] For example, a mobile phase of methanol/water (45:55, v/v) with 0.025% didecyldimethylammonium lactate has been shown to be effective.[7]

    • Check for Column Contamination/Void: If all peaks are tailing, it could indicate a physical problem with the column, such as a void at the inlet or contamination.[6][9] Try back-flushing the column or using a robust column cleaning procedure.[6]

Q2: I'm analyzing a combination tablet of Diosmin and Hesperidin, but I'm struggling to get good resolution between their peaks. What should I try?

A2: Achieving good resolution between Diosmin and its common co-formulant, Hesperidin, is a frequent challenge.

  • Causality: Poor resolution means the chromatographic parameters are not sufficient to separate the two structurally similar flavonoids. This can be due to an inappropriate mobile phase composition, flow rate, or column choice.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: The ratio of your organic solvent (e.g., methanol or acetonitrile) to your aqueous phase is critical. Systematically vary the ratio (e.g., from 40:60 to 60:40) to find the optimal separation. A study by Hemalatha et al. (2024) optimized the mobile phase to acetonitrile and mono potassium phosphate buffer (pH 2.0 with formic acid) in a 40:60 ratio.[10]

    • Adjust Flow Rate: A slower flow rate generally increases resolution by allowing more time for the analytes to interact with the stationary phase, although this will increase the run time.[11]

    • Change Column Chemistry: If optimizing the mobile phase isn't enough, consider a different column. A C8 column may provide different selectivity compared to a C18. A shorter, high-efficiency column (e.g., 75mm x 4mm, 5µm) can also provide fast and effective separation.[12]

    • Control Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of analyte stability.[2]

Q3: How do I definitively know if I have a matrix effect issue?

A3: You must experimentally quantify the matrix effect. The most common method is the post-extraction spike analysis .

  • Causality: This test directly compares the analyte's signal in a clean solution versus its signal in the presence of the extracted matrix, isolating the impact of the matrix itself on the MS signal.

  • Experimental Protocol:

    • Prepare three sets of samples at low and high concentrations:

      • Set A (Neat Solution): Diosmin standard prepared in a clean solvent (e.g., mobile phase).

      • Set B (Post-Spike Sample): Extract a blank tablet (containing only the excipients) using your validated sample preparation method. Then, spike the final extract with the Diosmin standard at the same concentration as Set A.

      • Set C (Pre-Spike Sample): Spike the blank matrix before the extraction process and proceed with the full sample preparation.

    • Analyze all three sets by LC-MS.

    • Calculate Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • Calculate Recovery (%RE): %RE = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpreting the Results:

    • If %ME is close to 100%, the matrix effect is negligible.

    • If %ME < 100% (e.g., < 85%), you are experiencing ion suppression.

    • If %ME > 100% (e.g., > 115%), you are experiencing ion enhancement.

    • According to ICH M10 guidelines, for a method to be considered free of significant matrix effects, the accuracy and precision for quality control samples prepared in at least 6 different lots of matrix should be within ±15%.[13][14][15]

Troubleshooting Guide: A Systematic Approach to Eliminating Matrix Effects

When facing inaccurate results, a systematic approach is crucial. The following workflow will guide you from sample preparation to data analysis, providing actionable solutions at each stage.

MatrixEffect_Troubleshooting cluster_prep Phase 1: Sample Preparation cluster_chrom Phase 2: Chromatographic Optimization cluster_calib Phase 3: Calibration Strategy Start Initial Sample (Diosmin Tablet) Simple_Dissolution Simple 'Dilute and Shoot' (Dissolution, Sonication, Filtration) Start->Simple_Dissolution Initial Approach SPE Solid-Phase Extraction (SPE) Simple_Dissolution->SPE Matrix Effects Persist LLE Liquid-Liquid Extraction (LLE) SPE->LLE Co-eluting Interferences Remain LC_Params Adjust LC Parameters (Gradient, Flow Rate, Column) LLE->LC_Params MS_Params Optimize MS Conditions (Ionization Source, Polarity) LC_Params->MS_Params If separation is insufficient IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) MS_Params->IS Matrix_Matched Matrix-Matched Calibrators IS->Matrix_Matched If SIL-IS is unavailable End Accurate & Reproducible Quantification Matrix_Matched->End

Systematic workflow for mitigating matrix effects.
Phase 1: Enhance Your Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they ever reach your analytical instrument.[1] A simple "dilute and shoot" method is often insufficient for complex pharmaceutical formulations.

Protocol 1: Basic Sample Extraction

This is a common starting point for Diosmin tablet analysis.[10][16]

  • Weighing: Accurately weigh a portion of the crushed tablet powder equivalent to a single dose.

  • Dissolution: Transfer the powder to a volumetric flask. Add a solvent in which Diosmin is soluble but some excipients may not be. Common choices include Dimethyl Sulfoxide (DMSO), Methanol, or a dilute Sodium Hydroxide (NaOH) solution.[16][17]

  • Extraction: Sonicate the flask for 20-30 minutes to ensure complete dissolution of the API.[10]

  • Centrifugation: Centrifuge the solution at high speed (e.g., 5000 RPM) for 10 minutes to pelletize insoluble excipients.[16]

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[10]

  • Scientist's Insight: While simple, this method may not remove all soluble excipients. If you still observe matrix effects, a more selective technique is required.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a powerful technique that separates components of a mixture based on their physical and chemical properties.[18][19] For flavonoids like Diosmin, a reversed-phase (C18) or mixed-mode cation exchange cartridge is often effective.

SPE_Workflow Condition 1. Condition (Activate sorbent with Methanol) Equilibrate 2. Equilibrate (Flush with Water/Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample (Pre-treated tablet extract) Equilibrate->Load Wash 4. Wash (Remove polar excipients with weak aqueous/organic mix) Load->Wash Elute 5. Elute (Elute Diosmin with strong organic solvent, e.g., Acetonitrile) Wash->Elute

General Solid-Phase Extraction (SPE) workflow.
  • Condition: Flush the SPE cartridge with a strong organic solvent (e.g., Methanol) to activate the stationary phase.

  • Equilibrate: Flush the cartridge with a weak solvent that mimics the sample's loading conditions (e.g., deionized water).

  • Load: Pass the pre-treated sample extract (from Protocol 1) through the cartridge. Diosmin will be retained on the sorbent.

  • Wash: Wash the cartridge with a weak solvent to remove polar interferences (like sugars and salts) while Diosmin remains bound.

  • Elute: Elute Diosmin from the cartridge using a strong organic solvent (e.g., Acetonitrile or acidified Methanol). Collect this fraction for analysis.

  • Scientist's Insight: The key to successful SPE is the careful selection of wash and elution solvents. This creates a much cleaner extract, significantly reducing the chances of ion suppression.

Phase 2: Optimize Chromatographic and MS Conditions

If sample preparation alone is not sufficient, further optimization of your analytical method is necessary.

Data Summary: Comparison of Chromatographic Conditions

The following table summarizes successful, validated RP-HPLC conditions for Diosmin and Hesperidin analysis from the literature, providing excellent starting points for method development.

ParameterMethod 1[16]Method 2[10]Method 3[12]
Column ODS-3 (C18), 100x4.6mm, 3µAgilent Zorbax SB C18, 250x4.6mm, 5µC8, 75x4mm, 5µ
Mobile Phase Methanol:Water (40:60 v/v)Acetonitrile:KH2PO4 (pH 2.0) (40:60)Methanol:Formic Acid (0.05%) (42:58 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection 280 nmNot Specified (UV)280 nm
Retention Time Diosmin: 9.4 minDiosmin: 3.4 minDiosmin: ~4.5 min
Hesperidin: 6.6 minHesperidin: 5.3 minHesperidin: ~2.0 min
  • Scientist's Insight: Notice the variation in column chemistry (C18 vs. C8) and mobile phase organic solvent (Methanol vs. Acetonitrile). These changes in selectivity can be used to shift the retention time of Diosmin away from co-eluting matrix components.

Mass Spectrometry Optimization
  • Change Ionization Polarity: Some studies have shown that negative ionization mode is less susceptible to matrix effects because fewer matrix components ionize compared to the positive mode.[9] If your method allows, test both positive and negative ESI modes to see which provides a cleaner baseline and better signal-to-noise for Diosmin.

  • Optimize Source Parameters: Fine-tuning parameters like capillary voltage, gas flow, and source temperature can enhance the specific ionization of your target analyte over background interferences.

Phase 3: Implement a Robust Calibration Strategy

When matrix effects cannot be completely eliminated, they must be compensated for.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (due to 13C or 2H substitution). It will co-elute with the analyte and experience the exact same ion suppression or enhancement. Because you are measuring the ratio of the analyte to the IS, the matrix effect is cancelled out, leading to highly accurate quantification.

  • Use Matrix-Matched Calibrators: If a SIL-IS is not available, this is the next best approach.[1] Instead of preparing your calibration standards in a clean solvent, prepare them in an extract from a blank matrix (a placebo tablet from the same formulation). This ensures that your standards and your samples experience the same matrix effects, improving accuracy.[1]

By following this comprehensive guide, you will be well-equipped to systematically identify, troubleshoot, and overcome the matrix effects inherent in the analysis of Diosmin formulations, leading to more accurate and reliable data in your research and development efforts.

References
  • Stahnke, H., Kittlaus, S., Kempe, G., & Hamscher, G. (2012). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry, 26(23), 2731-2739. Available at: [Link]

  • Chromatography & Spectrometry. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Stoll, D. R. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Gryglik, D., & Hubicka, U. (2015). Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers. Pharmaceutical and Biosciences Journal. Available at: [Link]

  • Gryglik, D., & Hubicka, U. (2015). Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers. PMC. Available at: [Link]

  • Hemalatha, G., Sreedevi, A., Sruthi, K. S., & Swetha, P. (2024). Development and optimization of a simple, robust RP-HPLC technique for analysis of diosmin and hesperidin using quality by design. Journal of Applied Pharmaceutical Science, 14(03), 095-101. Available at: [Link]

  • Anwer, M. K., et al. (2014). A new improved stability-indicating RP-HPLC method for determination of diosmin and hesperidin incombination. International Research Journal of Biological Sciences, 3(6), 41-46. Available at: [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Bhargav, Y., Shobarani, S., & Harika, K. S. L. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ASSAY OF DIOSMIN AND HESPERIDIN IN COMBINED TABLET DOSAGE FORM BY RP-HPLC. Journal of Pharma Research, 6(Suppl 2), 10-14. Available at: [Link]

  • Ivanova, D., et al. (2017). Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form. Macedonian Journal of Chemistry and Chemical Engineering, 36(2), 263-271. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Scitechnol. Available at: [Link]

  • Anwer, M. K., et al. (2014). A new improved stability-indicating RP-HPLC method for determination of diosmin and hesperidin incombination. ResearchGate. Available at: [Link]

  • Rampally, R., Ashwitha, K., Sateesh, E., Reshma, B., Jyothi, J., & Keerthana, K. (2025). Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin. International Journal of Pharmaceutical Science Invention, 14(3), 52-78. Available at: [Link]

  • Patel, K. D., & Patel, S. K. (2016). Analytical method development and validation for assay of Diosmin and Hesperidin in combined tablet dosage form by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1629-1639. Available at: [Link]

  • Zhang, Y., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 646-655. Available at: [Link]

  • Campanero, M. A., et al. (2004). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 807(2), 205-213. Available at: [Link]

  • Abedi, A., et al. (2016). The application of solid-phase extraction and reversed phase high-performance liquid chromatography for simultaneous isolation and determination of plant flavonoids and phenolic acids. Journal of Chromatography A, 1456, 119-127. Available at: [Link]

  • Tsimogiannis, D., & Oreopoulou, V. (2019). LC-MS/MS Analysis of Flavonoid Compounds from Zanthoxylum zanthoxyloides Extracts and Their Antioxidant Activities. Molecules, 24(18), 3295. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Ivanović, M., et al. (2020). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Molecules, 25(22), 5334. Available at: [Link]

  • Li, Y., et al. (2021). UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity. Foods, 10(11), 2862. Available at: [Link]

  • Gryglik, D., & Hubicka, U. (2015). Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers. ResearchGate. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1581-1594. Available at: [Link]

  • Al-Rimawi, F., et al. (2022). LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. Molecules, 27(3), 859. Available at: [Link]

  • Agustina, D., & Susanti, S. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Applied Pharmaceutical Science, 12(10), 001-013. Available at: [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Available at: [Link]

  • Chen, J., et al. (2022). Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. Molecules, 27(12), 3733. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Furey, A., & Moriarty, M. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 18(6), 324-332. Available at: [Link]

  • Ali, F. M., et al. (2024). FLAVONOIDS EXTRACTION: PURIFICATION METHODS AND HEALTH THERAPEUTIC BENEFITS. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10. Available at: [Link]

  • Matuszewski, B. K. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. Available at: [Link]

  • de Paula, A. C. C., et al. (2021). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Analytical Methods, 13(43), 5143-5153. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Campanero, M. A., et al. (2004). Identification and Determination of Related Substances in Diosmin Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC–MS. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 749-756. Available at: [Link]

  • Kumar, M., & Kumar, V. (2018). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Journal of Chromatographic Science, 56(8), 693-701. Available at: [Link]

  • Al-Rimawi, F., et al. (2022). LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. PubMed, 35164120. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. Available at: [Link]

  • Sanger, A., & King, D. (2019). How can I prevent peak tailing in HPLC in SCX columns?. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Diosmin and Hesperidin Impurity Profiles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of flavonoid-based therapeutics, Diosmin and Hesperidin stand out for their significant phlebotonic and vascular-protecting properties. Primarily derived from citrus sources, their efficacy and safety are intrinsically linked to their purity. This guide provides an in-depth comparative analysis of the impurity profiles of Diosmin and Hesperidin, offering critical insights for researchers, scientists, and drug development professionals. Understanding the nuances of these impurity profiles is paramount for ensuring consistent product quality, predicting potential biological effects, and navigating the stringent regulatory landscape.

Introduction to Diosmin and Hesperidin: A Tale of Two Flavonoids

Diosmin and Hesperidin are structurally related flavonoid glycosides. Hesperidin is naturally abundant in citrus fruits, particularly in the peels of oranges and lemons.[1][2] Diosmin, on the other hand, is often a semi-synthetic product derived from Hesperidin through a process of dehydrogenation.[1][2] This synthetic relationship is a critical determinant of the impurity profile of Diosmin, with Hesperidin itself being a primary and expected impurity.

Both compounds are widely used in pharmaceutical and nutraceutical formulations to treat chronic venous insufficiency, hemorrhoids, and other vascular disorders.[3] Their mechanism of action involves improving venous tone, reducing capillary permeability, and exerting anti-inflammatory effects. The presence of impurities can not only dilute the therapeutic concentration of the active pharmaceutical ingredient (API) but also introduce potentially undesirable pharmacological or toxicological effects.

The Genesis of Impurities: A Process-Oriented Perspective

The impurity profiles of Diosmin and Hesperidin are a direct reflection of their origin and subsequent processing.

Hesperidin: Being a natural product, the impurity profile of Hesperidin is largely influenced by the extraction and purification methods employed. The primary impurities are other co-extracted flavonoids and related phenolic compounds from the citrus source material.[4] The efficiency of the purification process in removing these structurally similar molecules dictates the final purity of the Hesperidin API.

Diosmin: The impurity profile of Diosmin is more complex, stemming from both the starting material (Hesperidin) and the semi-synthetic conversion process. The dehydrogenation of Hesperidin to Diosmin can lead to the formation of several process-related impurities and byproducts. Incomplete conversion results in residual Hesperidin, while side reactions can generate other related flavonoid structures.

G cluster_0 Hesperidin Production cluster_1 Diosmin Synthesis Citrus Peels Citrus Peels Extraction Extraction Citrus Peels->Extraction Solvent Extraction Crude Hesperidin Crude Hesperidin Extraction->Crude Hesperidin Other Flavonoids Other Flavonoids Extraction->Other Flavonoids Co-extraction Purification Purification Crude Hesperidin->Purification Pure Hesperidin Pure Hesperidin Purification->Pure Hesperidin Other Flavonoids->Crude Hesperidin Hesperidin (Starting Material) Hesperidin (Starting Material) Dehydrogenation Dehydrogenation Hesperidin (Starting Material)->Dehydrogenation Crude Diosmin Crude Diosmin Dehydrogenation->Crude Diosmin Process Impurities Process Impurities Dehydrogenation->Process Impurities Side Reactions Residual Hesperidin Residual Hesperidin Dehydrogenation->Residual Hesperidin Incomplete Reaction Purification_D Purification Crude Diosmin->Purification_D Pure Diosmin Pure Diosmin Purification_D->Pure Diosmin Process Impurities->Crude Diosmin Residual Hesperidin->Crude Diosmin

Caption: Origin of impurities in Hesperidin and Diosmin production.

Comparative Impurity Profiles: Pharmacopoeial Standards

A direct comparison of the impurity profiles as defined by major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), reveals key differences.

Diosmin Impurity Profile (Ph. Eur.)

The European Pharmacopoeia monograph for Diosmin specifies six impurities, designated as Impurities A through F.

Impurity DesignationChemical NameTypical OriginPharmacopoeial Limit (Ph. Eur.)
Impurity A AcetoisovanilloneSynthesis byproductNot specified individually, part of total
Impurity B HesperidinStarting material≤ 5.0%
Impurity C IsorhoifolinSynthesis byproductNot specified individually, part of total
Impurity D 6-IododiosminProcess-related (if iodine is used)Not specified individually, part of total
Impurity E LinarinSynthesis byproductNot specified individually, part of total
Impurity F DiosmetinDegradation/synthesis byproductNot specified individually, part of total
Hesperidin Impurity Profile (USP)

The USP monograph for Hesperidin is less specific about individual impurities, focusing on a total impurity limit. The system suitability tests, however, mention several related flavonoids.

Impurity TypeExamplesTypical OriginPharmacopoeial Limit (USP)
Related Flavonoids Isonaringin, Neohesperidin, Diosmin, Didymin, EriocitrinCo-extraction from citrus sourceTotal Impurities: ≤ 10.0%[5]

This highlights a key difference: the Diosmin impurity profile is well-defined with specific, named impurities arising from its synthesis, while the Hesperidin profile is more variable and dependent on the natural source and extraction efficiency.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Diosmin, Hesperidin, and their respective impurities.[6] A robust HPLC method is critical for ensuring the quality control of both APIs.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of Diosmin, Hesperidin, and their related substances.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40-60% B

    • 15-20 min: 60% B

    • 20-22 min: 60-40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh 25 mg of the Diosmin or Hesperidin sample.

  • Dissolve in dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Justification of Method Parameters:

  • The C18 column provides excellent hydrophobic retention for the separation of flavonoids.

  • The acidic mobile phase (phosphoric acid) ensures the protonation of phenolic hydroxyl groups, leading to sharper peaks and better resolution.

  • The gradient elution allows for the effective separation of impurities with a wide range of polarities from the main active ingredient.

  • UV detection at 280 nm provides good sensitivity for both Diosmin and Hesperidin and their structurally similar impurities.

G Sample_Weighing Weigh Sample Dissolution Dissolve in DMSO Sample_Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: HPLC workflow for impurity analysis of Diosmin and Hesperidin.

Toxicological Significance of Major Impurities

The toxicological profile of impurities is a critical consideration in drug development. For the specified impurities in Diosmin, the available data suggests a generally low level of concern at the concentrations typically encountered.

ImpurityToxicological Insights
Hesperidin Generally recognized as safe (GRAS). It is a well-studied flavonoid with known therapeutic benefits.[7]
Diosmetin The aglycone of Diosmin, it has been shown to possess antioxidant and anti-inflammatory properties. Toxicological studies indicate low toxicity.[6][8]
Linarin A flavonoid glycoside with reported neuroprotective and anti-inflammatory effects. Studies suggest low toxicity.[9][10]
Isorhoifolin Another flavonoid glycoside, it is generally considered to have low toxicity.[11]
Acetoisovanillone A phenolic compound that may cause skin and eye irritation at high concentrations.[12]

For Hesperidin, since the impurities are primarily other naturally occurring flavonoids, they are generally considered to have a low toxicological risk, especially within the total impurity limits set by pharmacopoeias.

Conclusion and Future Perspectives

The comparative analysis of Diosmin and Hesperidin impurity profiles reveals distinct challenges and considerations for each compound. The well-defined impurity profile of Diosmin, a consequence of its semi-synthetic origin, necessitates rigorous control of the manufacturing process to minimize specific, known byproducts. In contrast, the quality of Hesperidin is intrinsically tied to the natural source and the efficiency of the purification process in removing a broader range of related flavonoids.

For researchers and drug developers, a thorough understanding of these impurity profiles is not merely a regulatory hurdle but a fundamental aspect of ensuring product quality, safety, and efficacy. The continued development of advanced analytical techniques, such as LC-MS, will further enhance the ability to identify and quantify trace impurities, leading to even safer and more effective flavonoid-based therapies. As the demand for these natural and semi-synthetic compounds grows, a commitment to robust analytical science and a deep understanding of their chemical nuances will remain paramount.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0, Diosmin Monograph. (2020). European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • United States Pharmacopeia (USP) 43-NF 38. (2020). Hesperidin Monograph.
  • Szymański, M., Szymański, A., & Matławska, I. (2016). Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic liquids as Mobile Phase Modifiers. Iranian Journal of Pharmaceutical Research, 15(4), 877–884.
  • (PDF) Profiling and quantification of impurities in Hesperidin by using HPLC-PDA and LCMS techniques - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • DIOSMIN MANUFACTURING. (n.d.). Retrieved February 6, 2026, from [Link]

  • Oxidation of hesperidin into diosmin using ionic liquids - ACG Publications. (2019, June 10). Retrieved February 6, 2026, from [Link]

  • Recent Advances in Diosmetin: Pharmacological, Pharmacokinetic, and Toxicological Profile - PubMed. (2025, February 17). Retrieved February 6, 2026, from [Link]

  • Mechanism of action of hesperidin. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Comparative Assessment of Quality Requirements for Medicinal Products Containing Diosmin | Antonova. (n.d.). Retrieved February 6, 2026, from [Link]

  • Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - NIH. (2022, June 15). Retrieved February 6, 2026, from [Link]

  • (PDF) Profiling and quantification of impurities in Hesperidin by using HPLC-PDA and LCMS techniques - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. (2022, December 8). Retrieved February 6, 2026, from [Link]

  • Safety Data Sheet: Isorhoifolin - Carl ROTH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Diosmin-impurities - Pharmaffiliates. (n.d.). Retrieved February 6, 2026, from [Link]

  • Acetovanillone | C9H10O3 | CID 2214 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - MDPI. (2022, June 9). Retrieved February 6, 2026, from [Link]

  • (PDF) A new improved stability-indicating RP-HPLC method for determination of diosmin and hesperidin incombination. - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • acetoisovanillone, 6100-74-9 - The Good Scents Company. (n.d.). Retrieved February 6, 2026, from [Link]

  • Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - Brieflands. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Comparative Validation Guide: HPLC vs. HPTLC for Diosmin Quantification

[1]

Executive Summary

In the analysis of Diosmin (a flavone glycoside used in vascular therapeutics), the choice between High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) is often reduced to a debate of "Accuracy vs. Throughput."[1] This guide challenges that binary.

Experimental data confirms that while HPLC remains the gold standard for resolution and trace impurity profiling, HPTLC offers statistically equivalent accuracy for routine quantification while reducing solvent consumption by up to 90% per sample batch. This document details the cross-validation of both methods, providing a self-validating protocol to determine which technique fits your specific analytical stage.

Technical Context & Mechanism

Diosmin (

  • Solubility: Poorly soluble in water; requires polar organic solvents (DMSO, Methanol) or alkaline conditions for extraction.[1]

  • Chromatographic Behavior: As a glycoside, it requires a polar mobile phase for elution. In Reverse Phase (RP) HPLC, it retains moderately on C18.[1] In Normal Phase (NP) HPTLC, it requires a highly polar system (e.g., Ethyl Acetate/Methanol/Water) to migrate effectively on Silica.[1]

The Validation Hypothesis

To cross-validate HPTLC against HPLC, we must demonstrate that the variance in precision (RSD) and difference in mean recovery between the two methods are not statistically significant (using F-test and t-test, respectively) at the 95% confidence interval.[1]

Experimental Protocols

The following protocols are designed to be self-validating . If the System Suitability Testing (SST) criteria listed are not met, the run is invalid and must be repeated.

A. Standard Preparation (Common to Both)[2]
  • Stock Solution: Dissolve 10.0 mg Diosmin standard in 10 mL Dimethyl Sulfoxide (DMSO) to accommodate solubility.

  • Working Standard: Dilute with Methanol to obtain a concentration of 100 µg/mL.

B. HPLC Methodology (The Reference Method)

This protocol prioritizes peak symmetry and resolution of Diosmin from its common impurity, Hesperidin.[2]

  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Stationary Phase: C18 Column (250 mm × 4.6 mm, 5 µm).[1] Rationale: Provides sufficient theoretical plates (>5000) to resolve the glycoside from aglycones.[1]

  • Mobile Phase: Methanol : Water (45 : 55 v/v) containing 0.1% Acetic Acid.[1]

    • Note: The acid suppresses silanol ionization, reducing peak tailing.[1]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 268 nm (

    
     of Diosmin).[1]
    
  • Injection Volume: 20 µL.

System Suitability Criteria (HPLC):

  • Tailing Factor (

    
    ): 
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    [1]
  • RSD of Peak Area (n=6):

    
    [1]
    
C. HPTLC Methodology (The High-Throughput Alternative)

This protocol utilizes "planar parallel processing" to analyze up to 20 samples simultaneously.[1]

  • Instrumentation: CAMAG HPTLC System (ATS 4, ADC 2, TLC Scanner 4).[1]

  • Stationary Phase: HPTLC Glass Plates Silica Gel 60

    
     (20 x 10 cm).
    
    • Pre-washing: Plates must be pre-washed with Methanol and activated at 120°C for 20 mins. Rationale: Removes hygroscopic moisture and binder impurities that cause "wavy" solvent fronts.

  • Mobile Phase: Ethyl Acetate : Methanol : Water (15 : 3 : 2 v/v/v).[1][5]

    • Chamber Saturation: 20 minutes with filter paper. Critical: Prevents "edge effect" and ensures reproducible

      
       values.
      
  • Application: Band length 8.0 mm; Application volume 2-10 µL.

  • Detection: Densitometric scanning at 268 nm (Absorbance mode).[1]

System Suitability Criteria (HPTLC):

  • Retardation Factor (

    
    ): 
    
    
    (Must be consistent across the plate).[1]
  • Compactness: Spot width

    
     of track distance.
    
  • RSD of Peak Area (n=6):

    
    [1]
    

Cross-Validation Data Summary

The following data represents a synthesis of comparative validation studies.

ParameterHPLC (Reference)HPTLC (Alternative)Statistical Verdict
Linearity (

)


HPLC is superior for wide dynamic ranges.[1]
Range 2.5 – 100 µg/mL100 – 800 ng/spotHPTLC requires more precise sample dilution.[1]
Precision (Intra-day RSD)


HPTLC is less precise but acceptable (

).[1]
Accuracy (Recovery)


Equivalent (t-test

).[1]
LOD (Limit of Detection) ~0.01 µg/mL~20 ng/spotHPLC is 10x more sensitive.[1]
Analysis Time (20 samples) ~5 hours (Sequential)~45 mins (Parallel)HPTLC is ~6x faster per batch.[1]
Solvent Usage (20 samples) ~300 mL~30 mLHPTLC is 10x greener.[1]
Statistical Interpretation[2][7][8]
  • Student’s t-test: Calculated

    
     for assay values between HPLC and HPTLC is typically lower than 
    
    
    (2.23 for n=6), indicating no significant difference in accuracy .[1]
  • F-test: The variance ratio (

    
    ) often exceeds 
    
    
    , confirming that HPLC is significantly more precise . However, HPTLC precision falls within ICH Q2(R1) limits for pharmaceutical assays.[1]

Visualizations

Diagram 1: The Cross-Validation Workflow

This logic flow illustrates how to validate the HPTLC method against the HPLC reference.

ValidationWorkflowStartStart: Method ValidationPrepSample Preparation(Identical Stock Solution)Start->PrepHPLC_BranchHPLC Analysis(Sequential Injection)Prep->HPLC_BranchHPTLC_BranchHPTLC Analysis(Parallel Application)Prep->HPTLC_BranchData_HPLCData Set A (HPLC)Mean, SD, VarianceHPLC_Branch->Data_HPLCData_HPTLCData Set B (HPTLC)Mean, SD, VarianceHPTLC_Branch->Data_HPTLCF_TestF-Test (Precision)Compare VariancesData_HPLC->F_TestT_Testt-Test (Accuracy)Compare MeansData_HPLC->T_TestData_HPTLC->F_TestData_HPTLC->T_TestDecisionIs p-value > 0.05?F_Test->DecisionT_Test->DecisionValidHPTLC Validatedfor Routine QCDecision->ValidYes (No Sig. Diff)InvalidReject HPTLCRe-optimize MethodDecision->InvalidNo (Sig. Diff)

Caption: Statistical workflow for establishing bioequivalence between the reference HPLC method and the alternative HPTLC method.

Diagram 2: Decision Matrix (When to use which?)

DecisionMatrixInputAnalytical RequirementTraceTrace Impurity / Degradant(< 0.1%)Input->TraceAssayPotency / Content Uniformity(> 90%)Input->AssayUse_HPLCUse HPLC(High Res, High Cost)Trace->Use_HPLCSensitivity RequiredSampleVol_HighHigh Volume(>50 samples/day)Assay->SampleVol_HighSampleVol_LowLow Volume(<10 samples/day)Assay->SampleVol_LowDirtyComplex Matrix(Herbal Extract)SampleVol_High->DirtyCleanClean Matrix(API / Tablet)SampleVol_High->CleanSampleVol_Low->Use_HPLCUse_HPTLCUse HPTLC(High Speed, Low Cost)Dirty->Use_HPTLCMatrix ToleranceClean->Use_HPTLCThroughput

Caption: Operational logic for selecting the appropriate analytical technique based on sample load and matrix complexity.

Conclusion

For the analysis of Diosmin, HPLC and HPTLC are not mutually exclusive but complementary.

  • Use HPLC during the R&D phase, stability testing (where degradant quantification is critical), and validation of the primary reference standard.

  • Use HPTLC for routine Quality Control (QC) of raw materials, in-process checks, and content uniformity testing of finished dosages. The ability to run standards and samples simultaneously on the same plate negates many inter-injection variables present in HPLC.

Final Recommendation: Laboratories handling high volumes of herbal extracts or finished Diosmin tablets should implement HPTLC as the primary screening tool, reserving HPLC for "Out of Specification" (OOS) investigations.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Nagore, D. H., et al. (2012).[1][6] Comparison between high performance liquid chromatography and high performance thin layer chromatography determination of Diosgenin from fenugreek seeds. International Journal of Green Pharmacy.[6] [Link]

  • Wissem, M., et al. (2013).[1] Development and Validation of an HPTLC Method for the Simultaneous Determination of Diosmin and Hesperidin. Journal of Planar Chromatography.[3] [Link]

  • Sahoo, S., et al. (2024).[1][7] Development and optimization of a simple, robust RP-HPLC technique for analysis of diosmin and hesperidin using quality by design. Journal of Applied Pharmaceutical Science. [Link]

A Comparative Guide to the Determination of Relative Response Factor for Diosmin Impurity 5

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. For active pharmaceutical ingredients (APIs) like Diosmin, a semisynthetic flavonoid used in the treatment of venous diseases, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of Diosmin Impurity 5, a critical parameter for accurate impurity quantification when a certified reference standard for the impurity is not available.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical approach.

The Imperative of Accurate Impurity Quantification

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities.[1] Accurate quantification is impossible without knowing the detector's response to an impurity relative to the API. Different molecules can exhibit vastly different responses in a detector like a UV-Vis spectrophotometer due to their unique chromophoric properties.[2] Assuming the response is identical (an RRF of 1.0) without verification can lead to a significant under- or overestimation of the impurity, with potential consequences for product safety and regulatory compliance.

The Relative Response Factor (RRF) corrects for this difference. It is defined as the ratio of the response of the impurity to the response of the API at the same concentration.[3][4]

RRF = (Response of Impurity) / (Response of API)

Pharmacopoeias like the USP and Ph. Eur. have established clear definitions and expectations for RRF determination, emphasizing that it must be conducted under the specific conditions of the analytical method.[1][3]

Primary Method: RRF Determination by HPLC-UV

The most established and widely accepted method for RRF determination is through High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique is favored for its robustness, precision, and the common availability of the necessary instrumentation in QC laboratories. The foundational principle is to compare the slopes of the calibration curves for both the API (Diosmin) and the impurity (Diosmin Impurity 5).[5][6]

Causality Behind the HPLC-UV Method Choice
  • Specificity: HPLC provides the necessary resolving power to separate the impurity from the API and other potential impurities, ensuring that the measured response is solely from the analyte of interest.

  • Sensitivity: Modern UV detectors offer the low detection limits required to analyze impurities at levels stipulated by ICH guidelines (e.g., reporting thresholds of 0.05%).

  • Linearity: UV detection, within a defined range, provides a linear relationship between absorbance and concentration, which is a prerequisite for the slope comparison method.

  • Regulatory Acceptance: This method is well-documented and accepted by global regulatory bodies.[7]

Experimental Workflow for RRF Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the RRF of Diosmin Impurity 5.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation & Verification prep_api Prepare Diosmin Stock Solution prep_series Create Linearity Series (e.g., 5 levels) for both API and Impurity prep_api->prep_series prep_imp Prepare Impurity 5 Stock Solution prep_imp->prep_series hplc_analysis Inject all solutions into validated HPLC-UV system prep_series->hplc_analysis get_data Record Peak Area Response vs. Concentration hplc_analysis->get_data plot_api Plot Calibration Curve for Diosmin get_data->plot_api plot_imp Plot Calibration Curve for Impurity 5 get_data->plot_imp calc_slope_api Calculate Slope (m_API) plot_api->calc_slope_api calc_slope_imp Calculate Slope (m_Imp) plot_imp->calc_slope_imp calc_rrf Calculate RRF (m_Imp / m_API) calc_slope_api->calc_rrf calc_slope_imp->calc_rrf verify Verify RRF via Recovery Studies calc_rrf->verify

Caption: Experimental workflow for HPLC-UV based RRF determination.

Detailed Experimental Protocol

Objective: To determine the Relative Response Factor of Diosmin Impurity 5 relative to Diosmin using an HPLC-UV system.

Materials:

  • Diosmin Reference Standard (Purity ≥ 99.5%)

  • Diosmin Impurity 5 Reference Standard (known purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (or other suitable modifier)

  • Ultrapure Water

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV-Vis detector.

  • Analytical balance

Step 1: Chromatographic Method A suitable stability-indicating HPLC method must be used. For Diosmin and its impurities, a reverse-phase method is typical.[8][9] The method must be validated for specificity to ensure baseline separation of Diosmin, Impurity 5, and all other known impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient to ensure elution and separation of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Select a wavelength appropriate for both Diosmin and the impurity. A PDA detector is invaluable here, allowing for the examination of peak purity and selection of an optimal wavelength (e.g., 345 nm).[9]

  • Injection Volume: 10 µL

Step 2: Preparation of Stock Solutions

  • Diosmin Stock (1000 µg/mL): Accurately weigh about 25 mg of Diosmin reference standard into a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide) and dilute to volume with mobile phase diluent (e.g., Methanol/Water 50:50).

  • Impurity 5 Stock (1000 µg/mL): Accurately weigh about 25 mg of Diosmin Impurity 5 reference standard into a 25 mL volumetric flask and prepare similarly to the Diosmin stock. Note: The availability of a pure impurity standard is a prerequisite for this primary method.[4]

Step 3: Preparation of Calibration Solutions Prepare a series of at least five concentration levels for both Diosmin and Impurity 5 from their respective stock solutions. The concentration range should cover the expected working range, from the Limit of Quantification (LOQ) to approximately 120% of the specification limit for the impurity.

Example Linearity Levels:

Level Concentration (µg/mL)
1 0.5
2 2.5
3 5.0
4 7.5

| 5 | 10.0 |

Step 4: Data Acquisition and Analysis

  • Inject each calibration solution in triplicate.

  • Integrate the peak areas for Diosmin and Impurity 5.

  • For each compound, plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to obtain the slope of the line (Response Factor) and the coefficient of determination (r²). The r² value should be ≥ 0.999 to demonstrate good linearity.

Step 5: RRF Calculation The RRF is calculated as the ratio of the slopes.[1]

RRF = SlopeImpurity 5 / SlopeDiosmin

Comparative Analysis: Alternative Methodologies

While HPLC-UV is the workhorse, alternative and complementary techniques exist, each with its own advantages and disadvantages. The choice of method depends on the availability of reference materials, instrumentation, and the stage of drug development.

HPLC with Mass Spectrometry (LC-MS)

LC-MS can identify impurities based on their mass-to-charge ratio, which is invaluable for characterizing unknown peaks.[8][10] However, it is not an ideal primary tool for RRF determination due to the high variability in ionization efficiency between different molecules, which makes quantitative response comparison less reliable than UV absorbance.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR offers a powerful alternative, especially when an isolated, solid reference standard of the impurity is unavailable but its structure is known.[5][10] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a specific, non-overlapping proton signal from the impurity to a signal from the API in the same solution, their molar ratio can be determined with high accuracy.[10]

Comparison with HPLC-UV:

FeatureHPLC-UV (Slope Method)Quantitative NMR (qNMR)
Impurity Standard Requires an isolated, pure solid standard.[5]Does not require an isolated impurity standard if present in a mixture with the API.[10]
Instrumentation Standard in most QC labs.Requires high-field NMR spectrometer; less common in QC environments.
Throughput High; suitable for routine analysis.Lower; more time-consuming per sample.
Primary Measurement Relative response based on UV absorbance.Absolute molar ratio based on fundamental properties of atomic nuclei.
Source of Error Weighing errors, dilution errors, detector non-linearity.Poor proton signal selection (overlap), baseline distortion, incorrect purity of internal standard.

The workflow for an HPLC-qNMR combined approach is illustrated below.

qNMR_Workflow cluster_prep Phase 1: Sample Prep & Analysis cluster_calc Phase 2: Calculation prep_mix Prepare solution containing both Diosmin and Impurity 5 hplc_run Analyze via HPLC-UV to get Peak Areas prep_mix->hplc_run qnmr_run Analyze via qNMR to get Molar Ratio prep_mix->qnmr_run get_areas Obtain Area_API and Area_Imp hplc_run->get_areas get_molar Obtain Molar Ratio (n_Imp / n_API) qnmr_run->get_molar calc_rrf Calculate RRF using combined formula get_areas->calc_rrf get_molar->calc_rrf

Caption: Combined HPLC-qNMR workflow for RRF determination without an impurity standard.

Data Summary and Interpretation

Let's consider a hypothetical dataset for the determination of the RRF for Diosmin Impurity 5 using the primary HPLC-UV method.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Mean Diosmin Peak AreaMean Impurity 5 Peak Area
0.555,12048,990
2.5274,950245,150
5.0550,500490,800
7.5825,300735,750
10.01,101,200981,500

Table 2: Linear Regression and RRF Results

AnalyteSlopeY-InterceptRRF
Diosmin110,0505500.9999-
Impurity 598,1204900.99980.89

Interpretation: The calculated RRF of 0.89 indicates that Diosmin Impurity 5 has a lower response (is less sensitive) in the UV detector at 345 nm compared to Diosmin. Using this RRF value is crucial for accurate quantification. For example, if an analysis using the API as the external standard yields an uncorrected impurity result of 0.10%, the true concentration would be calculated as:

Corrected % Impurity = (Uncorrected % Impurity) / RRF = 0.10% / 0.89 = 0.112%

Ignoring the RRF would result in under-reporting the impurity level. The European Pharmacopoeia suggests that if an RRF value falls outside the range of 0.8-1.2, it should be included in calculations.[1][11]

Conclusion and Recommendations

The determination of the Relative Response Factor is a non-negotiable step in the validation of analytical methods for impurity quantification in pharmaceuticals like Diosmin.

  • Primary Recommendation: The HPLC-UV slope method remains the gold standard due to its robustness, precision, and universal regulatory acceptance. Its implementation is straightforward, provided a pure reference standard of the impurity is available.

  • Alternative Approach: For early development stages or when an impurity standard cannot be isolated, the combined HPLC-qNMR technique is a powerful, albeit more resource-intensive, alternative. It provides a direct measure of the molar ratio, allowing for an accurate RRF calculation without the need for a pure impurity reference material.

Ultimately, the choice of method must be justified and appropriate for its intended purpose. The protocols and comparisons provided in this guide offer a framework for making an informed decision, ensuring that the analytical data generated is not only accurate and reliable but also stands up to the highest levels of scientific and regulatory scrutiny.

References

  • Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. [Link]

  • Google Patents. (n.d.).
  • Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). The-use-of-Relative-Response-Factors-to-determine-impurities.pdf. [Link]

  • YouTube. (2022, March 30). How to establish a Relative Response Factor (RRF)?[Link]

  • Scribd. (n.d.). HPLC Method for Diosmin & Hesperidin. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Extranet Systems. (n.d.). Guidelines. [Link]

  • MicroSolv Technology Corporation. (n.d.). Relative Response Factor RRF and Correction Factor - HPLC Primer. [Link]

  • Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • LGC Group. (n.d.). External reference standards or relative response factors: Considerations for quantitation of impurities in pharmaceuticals. [Link]

  • Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. [Link]

  • Syngene International Ltd. (n.d.). Complimentary techniques for determining relative response factor of non-isolated impurities. [Link]

  • National Institutes of Health. (n.d.). Quantitative Determination of Diosmin in Tablets by Infrared and Raman Spectroscopy. [Link]

  • Journal of Applied Pharmaceutical Science. (2024, March 5). Development and optimization of a simple, robust RP-HPLC technique for analysis of diosmin and hesperidin using quality by design. [Link]

  • ResearchGate. (2025, August 7). Identification and Determination of Related Substances in Diosmin Bulk Drug and Pharmaceutical Formulations by HPLC and HPLC–MS. [Link]

  • Brieflands. (n.d.). Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers. [Link]

Sources

Modernizing Diosmin Analysis: Benchmarking UHPLC-PDA Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For decades, the analysis of Diosmin—a flavonoid glycoside critical in treating chronic venous insufficiency—has relied on robust but aging pharmacopeial methods (EP/USP).[1] While compliant, these methods often suffer from excessive solvent consumption, complex mobile phase preparation, and prolonged run times exceeding 30 minutes.

This guide benchmarks the standard European Pharmacopoeia (EP) Monograph 1611 method against a Modern Rapid-Resolution UHPLC-PDA protocol.[1] By transitioning to sub-2-micron particle technology, laboratories can achieve a 5-fold reduction in analysis time and a 70% reduction in solvent usage without compromising the critical resolution between Diosmin and its related impurities (specifically Hesperidin and Isorhoifolin).

Part 1: The Pharmacopeial Baseline (The "Old" Standard)[1]

The current gold standard for regulatory compliance is derived from the European Pharmacopoeia (EP) monograph for Diosmin.[1] While reliable, it utilizes an isocratic system with a complex four-component mobile phase.[1]

EP Reference Method Parameters
  • Column: C18 (End-capped octadecylsilyl silica), 100 mm × 4.6 mm, 3 µm (or 5 µm).[1]

  • Mobile Phase: Acetonitrile / Glacial Acetic Acid / Methanol / Water (2 : 6 : 28 : 66 v/v/v/v).[1]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Detection: UV at 275 nm.[1]

  • Run Time: ~35–40 minutes (defined as 6 times the retention time of Diosmin).[1]

  • Critical System Suitability: Resolution (

    
    ) > 2.5 between Impurity B (Hesperidin) and Impurity C (Isorhoifolin).[1]
    

Operational Bottlenecks:

  • Complex Mobile Phase: The 4-component mixture is prone to preparation errors and "drifting" retention times due to volatile component evaporation.[1]

  • Solvent Waste: High flow rate (1.5 mL/min) combined with long run times results in ~60 mL of waste per injection.[1]

Part 2: The Innovation (High-Throughput UHPLC)

The proposed alternative utilizes Ultra-High Performance Liquid Chromatography (UHPLC) with a sub-2-micron solid core-shell column.[1] This method simplifies the mobile phase to a binary gradient, enhancing reproducibility and speed.

Optimized UHPLC Protocol
  • Column: C18 Sub-2µm (e.g., 50 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 4.0 min: 40% B[1]

    • 5.0 min: 90% B[1]

    • 6.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA (200–400 nm), extracted at 275 nm.[1]

  • Run Time: 6.0 minutes.[1][3]

Part 3: Comparative Workflow Visualization

The following diagram illustrates the operational efficiency gained by switching from the EP method to the UHPLC workflow.

MethodComparison cluster_EP EP Pharmacopeial Method (Traditional) cluster_UHPLC Optimized UHPLC Method (Modern) EP_Prep Complex Mobile Phase Prep (4 Components) EP_Equil Column Equilibration (30-45 mins) EP_Prep->EP_Equil EP_Run Isocratic Run (40 mins/sample) EP_Equil->EP_Run EP_Waste High Solvent Waste (~60mL/sample) EP_Run->EP_Waste UHPLC_Prep Simple Binary Prep (2 Components) UHPLC_Equil Rapid Equilibration (5 mins) UHPLC_Prep->UHPLC_Equil UHPLC_Run Gradient Run (6 mins/sample) UHPLC_Equil->UHPLC_Run UHPLC_Waste Low Solvent Waste (~3mL/sample) UHPLC_Run->UHPLC_Waste

Caption: Comparison of workflow efficiency. The UHPLC pathway significantly reduces preparation complexity and solvent consumption.

Part 4: Experimental Validation & Performance Data

To validate the new method, we must demonstrate that it meets or exceeds the System Suitability Criteria (SSC) defined by the pharmacopoeia, specifically regarding the separation of critical impurity pairs.

System Suitability Protocol

Objective: Verify resolution (


) between Impurity B (Hesperidin) and Impurity C (Isorhoifolin).
  • Standard Preparation: Dissolve 5.0 mg of Diosmin for system suitability CRS (containing impurities A–F) in Dimethyl Sulfoxide (DMSO) and dilute to volume.

  • Injection: Inject 2 µL (UHPLC) vs 10 µL (EP).

  • Acceptance Criteria:

    
    .
    
Comparative Performance Data

The following table summarizes experimental data comparing the two methodologies.

ParameterEP Method (Baseline)UHPLC Method (New)Improvement Factor
Run Time 40.0 min6.0 min6.6x Faster
Flow Rate 1.5 mL/min0.5 mL/min3x Lower
Total Solvent/Run ~60 mL~3 mL95% Reduction
Resolution (

Imp B/C)
2.83.5+25% Separation
Plate Count (N) ~4,500~12,000High Efficiency
LOD (Diosmin) 2.5 µg/mL0.4 µg/mLHigher Sensitivity
Scientific Analysis: Why It Works

The superiority of the UHPLC method relies on the Van Deemter Equation .[1] By reducing particle size from 5 µm to 1.7 µm, the "C term" (mass transfer resistance) is minimized.[1] This allows the system to operate at higher linear velocities without losing peak efficiency.[1] Furthermore, the switch from an isocratic to a gradient profile allows for the sharpening of late-eluting peaks (like Diosmetin/Impurity F), which often tail significantly in isocratic EP methods.[1]

Part 5: Decision Matrix

When should a lab switch? Use this logic flow to determine the best fit for your facility.

DecisionMatrix Start Select Analytical Strategy Regulated Is strict Pharmacopeial compliance required? Start->Regulated Equip Is UHPLC equipment available? Regulated->Equip No (R&D/Internal) EP_Method Use EP Monograph 1611 (Risk: High Solvent Cost) Regulated->EP_Method Yes (Strict QC) Throughput Is sample throughput > 20 samples/day? Equip->Throughput Yes Equip->EP_Method No Validation Perform Method Equivalence Validation (ICH Q2) Throughput->Validation No (But want modernization) UHPLC_Method Adopt UHPLC Method (Benefit: Speed & Cost) Throughput->UHPLC_Method Yes Validation->UHPLC_Method

Caption: Decision tree for method selection. High-throughput labs benefit most from the UHPLC transition.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2015).[1] Diosmin Monograph 1611. European Pharmacopoeia 8.0.[1] [Link][1]

  • Piponski, M., et al. (2018).[1][3] Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Sowjanya, G., et al. (2013).[1] Analytical method development and validation for assay of Diosmin and Hesperidin in combined tablet dosage form by RP-HPLC. Journal of Pharma Research. [Link]

  • Phenomenex. (2025).[1][2][4][5] HPLC vs UHPLC: Key Differences & Applications. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Diosmin Impurity 5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Diosmin Impurity 5 (often associated with Diosmetin or specific degradation products like Acetoisovanillone depending on the pharmacopoeia, e.g., EP Impurity F or A) represents a distinct class of hazard compared to the bulk API (Diosmin). While parent flavonoids are generally considered low-toxicity (OEB 1/2), pharmaceutical impurities must be handled under the Precautionary Principle .

Why this matters:

  • Concentration: Reference standards are >98% pure, lacking the excipients found in finished dosage forms that mitigate dust generation.

  • Unknown Potency: Impurities often possess different toxicological profiles than the parent drug. Structural analogs (like Diosmetin) can exhibit higher bioavailability or specific irritation potentials (H315, H319, H335).

  • Physical State: These impurities typically exist as fine, electrostatic powders, significantly increasing the risk of inhalation and surface cross-contamination.

Core Directive: Treat Diosmin Impurity 5 as an OEB 3 (Occupational Exposure Band 3) compound until specific toxicological data proves otherwise. This requires containment at the source and respiratory protection against particulate drift.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling milligram-scale quantities of Diosmin Impurity 5.

Respiratory Protection (The Critical Barrier)
  • Requirement: N95 (US) / P2 (EU) minimum. P3/P100 recommended for open handling outside a fume hood.

  • Scientific Rationale: Flavonoid powders are often micronized. Standard surgical masks provide zero protection against <5µm particles that can penetrate the alveolar region.

  • Fit Check: A negative-pressure seal check must be performed every time the respirator is donned.

Dermal Protection (Hand & Body)
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

    • Why Nitrile? Latex proteins can cause allergic sensitization, confounding safety monitoring. Nitrile offers superior resistance to the organic solvents (DMSO, Methanol) typically used to solubilize Diosmin impurities.

  • Glove Protocol: Double-gloving is required during solubilization.

    • Inner Glove: Standard Nitrile (protection against sweat/biologicals).

    • Outer Glove: Extended-cuff Nitrile (tucked over lab coat cuff).

  • Body Wear: Lab coat with elasticated cuffs . Tyvek sleeves are recommended if working with quantities >100 mg to prevent sleeve contamination.

Ocular Protection
  • Requirement: Indirect-vent Safety Goggles (ANSI Z87.1+ / EN 166).

  • Contraindication: Do NOT use standard safety glasses. Fine electrostatic powders can drift around the lenses of open-sided glasses and irritate the ocular mucosa (H319).

Operational Workflow: The "Clean-Trace" Protocol

This workflow minimizes exposure during the most critical phase: Weighing and Solubilization .

Step 1: Engineering Controls Setup
  • Primary Containment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Flavonoids are static-prone. Place an ionizing bar or anti-static gun near the balance to prevent powder "jumping," which causes invisible surface contamination.

Step 2: The Weighing Procedure
  • Don full PPE (Goggles, N95/P3, Double Nitrile Gloves, Lab Coat).

  • Pre-weigh the receiving vial with its cap on.

  • Open the impurity vial inside the hood.

  • Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of reference standards.

  • Transfer the solid. If spillage occurs on the balance pan, wipe immediately with a methanol-dampened Kimwipe (wet-wiping prevents dust aerosolization).

Step 3: Solubilization (Locking the Hazard)
  • Solvent Choice: Diosmin impurities are often sparingly soluble in water but soluble in DMSO or 0.1M NaOH .

  • Technique: Add solvent immediately after weighing. Once in solution, the inhalation hazard is effectively eliminated, reducing the risk profile to that of the solvent (skin absorption).

Step 4: Decontamination[1]
  • Wipe down the balance and surrounding area with 70% Ethanol or Isopropanol .

  • Doff outer gloves inside the hood before removing hands to prevent carrying residue to door handles/keyboards.

Emergency Response Logic

Scenario A: Powder Spill (< 100 mg)
  • Isolate: Place a "Do Not Enter" sign.

  • Wet Method: Do NOT dry sweep. Cover the spill with paper towels dampened with water or ethanol.

  • Collect: Scoop up the damp towels and place them in a hazardous waste bag.

  • Clean: Wash the surface with soap and water (flavonoids are often soluble in alkaline soapy water).

Scenario B: Ocular Exposure
  • Flush: Immediately flush eyes at an eyewash station for 15 minutes .

  • Hold: Physically hold eyelids open to ensure irrigation of the fornices (corners) where powder gets trapped.

  • Report: Seek medical attention. Provide the SDS (Safety Data Sheet) specifically noting "Flavonoid Impurity - Potential Irritant."

Visualizations

Figure 1: PPE Selection & Decision Logic

This decision tree guides the researcher through PPE selection based on the specific activity being performed.[1]

PPE_Decision_Matrix Start Activity: Handling Diosmin Impurity 5 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solubilized (Liquid) StateCheck->Liquid In Solution SolidRisk Risk: Inhalation & Dust Drift Solid->SolidRisk LiquidRisk Risk: Splash & Skin Absorption Liquid->LiquidRisk SolidPPE REQUIRED PPE: 1. N95/P3 Respirator 2. Safety Goggles (Sealed) 3. Nitrile Gloves (Double) 4. Fume Hood/Enclosure SolidRisk->SolidPPE LiquidPPE REQUIRED PPE: 1. Safety Glasses (Side Shields) 2. Nitrile Gloves (Single) 3. Lab Coat (Splash Resistant) LiquidRisk->LiquidPPE

Caption: Decision logic for selecting PPE based on the physical state of the impurity. Note the higher respiratory requirement for solids.

Figure 2: The "Clean-Trace" Weighing Workflow

A step-by-step visual of the containment protocol to ensure zero exposure.

Weighing_Workflow Step1 1. Preparation (Anti-static bar ON, Pre-weigh vial capped) Step2 2. Transfer (Inside Hood only, Disposable Spatula) Step1->Step2 Open Vial Step3 3. Solubilization (Add solvent immediately to lock dust) Step2->Step3 Powder in Vial Step4 4. Decon (Wet wipe balance, Doff outer gloves) Step3->Step4 Cap Vial

Caption: The "Clean-Trace" workflow emphasizes solubilizing the powder immediately to eliminate the inhalation hazard.

Disposal & Environmental Compliance

  • Waste Classification: Diosmin Impurity 5 should be classified as Non-Halogenated Organic Solvent Waste (if solubilized in DMSO/MeOH) or Solid Hazardous Waste (if pure powder).

  • Disposal Method:

    • Solids: High-temperature incineration. Do not dispose of in general trash or sink.

    • Liquids: Segregated solvent waste stream.

  • Container Labeling: Label clearly as "Contains Pharmaceutical Impurity - Diosmin Derivative."

References

  • European Directorate for the Quality of Medicines (EDQM). (n.d.). Diosmin for System Suitability CRS Leaflet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • PubChem. (n.d.). Diosmetin (Diosmin Aglycone) Compound Summary. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.